2-Bromo-5-chloro-4-(trifluoromethyl)aniline
Description
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Properties
IUPAC Name |
2-bromo-5-chloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSMLYKXERNHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631021 | |
| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863111-48-2 | |
| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a halogenated aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its trifluoromethyl, bromo, and chloro substituents provide unique electronic and steric properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for regioselective modifications, enabling the construction of diverse molecular architectures with desired biological activities. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and its applications in synthetic chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. While some specific experimental values for this compound are not widely published, data for the closely related compound 2-Bromo-5-(trifluoromethyl)aniline is included for reference, alongside the known data for the target compound.
| Property | Value | Reference Compound Data (2-Bromo-5-(trifluoromethyl)aniline) |
| CAS Number | 863111-48-2 | 454-79-5 |
| Molecular Formula | C₇H₄BrClF₃N | C₇H₅BrF₃N |
| Molecular Weight | 274.47 g/mol [1][2] | 240.02 g/mol |
| Appearance | Powder or liquid[3] | White to light yellow crystalline powder |
| Purity | ≥ 98%[3] | ≥ 97% |
| Melting Point | Not specified | 47-49 °C |
| Boiling Point | Not specified | 81-82 °C at 5 Torr |
| Density | Not specified | 1.675 g/mL at 25 °C |
| Solubility | Not specified | Not miscible or difficult to mix in water |
Synthesis
The synthesis of substituted anilines such as this compound typically involves a multi-step process. A general and established approach for analogous compounds involves the nitration of a suitable precursor followed by the reduction of the nitro group to an amine.[4]
General Synthetic Pathway
A plausible synthetic route for this compound is outlined below. This pathway is based on established chemical transformations for similar halogenated and trifluoromethylated aromatic compounds.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound, based on the general pathway described above. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Nitration of 1-Bromo-4-chloro-2-(trifluoromethyl)benzene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 1-Bromo-4-chloro-2-(trifluoromethyl)benzene (1.0 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C.
-
Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice. The solid precipitate, 1-Bromo-4-chloro-5-nitro-2-(trifluoromethyl)benzene, is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Reduction of 1-Bromo-4-chloro-5-nitro-2-(trifluoromethyl)benzene
-
Reaction Setup: To a round-bottom flask containing the purified nitro compound (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (HCl).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting nitro compound is no longer detectable.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Extraction: Extract the filtrate with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be further purified by column chromatography on silica gel.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the electronic effects of the bromo, chloro, trifluoromethyl, and amino groups.
-
Predicted Chemical Shifts (δ, ppm):
-
Aromatic H: ~7.0-7.5 (s, 1H)
-
Aromatic H: ~7.5-8.0 (s, 1H)
-
NH₂: ~4.0-5.0 (br s, 2H)
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached substituents.
-
Predicted Chemical Shifts (δ, ppm):
-
C-NH₂: ~145-150
-
C-Br: ~110-115
-
C-Cl: ~125-130
-
C-CF₃: ~120-125 (q, J ≈ 270-280 Hz)
-
Aromatic C-H: ~115-135
-
Quaternary Aromatic C: ~120-140
-
CF₃: ~123 (q, J ≈ 30-40 Hz)
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, C-N stretching, C-H aromatic stretching, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group.
-
Predicted Absorption Bands (cm⁻¹):
-
N-H stretch: 3300-3500 (two bands, symmetric and asymmetric)
-
Aromatic C-H stretch: 3000-3100
-
C=C aromatic stretch: 1500-1600
-
C-N stretch: 1250-1350
-
C-F stretch: 1000-1100 (strong, multiple bands)
-
C-Cl stretch: 600-800
-
C-Br stretch: 500-600
-
Mass Spectrometry
The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (274.47 g/mol ). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens. Common fragmentation patterns for aromatic amines include the loss of the amino group and cleavage of the C-Br and C-Cl bonds. The trifluoromethyl group can also be lost as a radical.[8][9]
Applications in Synthesis
This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The amino group can be readily diazotized and converted to other functional groups, or it can participate in condensation and coupling reactions. The bromo and chloro substituents provide sites for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of various aryl, alkyl, and amino moieties.
Workflow for the Synthesis of a Hypothetical Bioactive Molecule
The following diagram illustrates a hypothetical workflow for the synthesis of a more complex, biologically active molecule using this compound as a key starting material. This workflow showcases common synthetic transformations employed in drug discovery.
References
- 1. 863111-48-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. scbt.com [scbt.com]
- 3. This compound, CasNo.863111-48-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 9. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Structure and Properties
Introduction: 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a halogenated aromatic amine with the chemical formula C₇H₄BrClF₃N.[1][2][3] Its structure, featuring a bromine atom, a chlorine atom, and a trifluoromethyl group on the aniline scaffold, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence and position of these functional groups significantly influence the molecule's reactivity and physicochemical properties.
Chemical Structure:
The chemical structure of this compound is characterized by a benzene ring substituted with an amino group at position 1, a bromine atom at position 2, a chlorine atom at position 5, and a trifluoromethyl group at position 4.
Chemical Structure of this compound.
Physicochemical Data
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited, and some values are predicted.
| Property | Value | Source |
| CAS Number | 863111-48-2 | [1][2][4][5][6][7][8] |
| Molecular Formula | C₇H₄BrClF₃N | [1][2][3] |
| Molecular Weight | 274.47 g/mol | [1] |
| Melting Point | 31-33 °C | |
| Boiling Point (Predicted) | 263.4 ± 40.0 °C at 760 mmHg | |
| Purity | 95% - 98% (commercially available) | [2] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. Researchers are advised to acquire and interpret their own data for this compound. General expectations for the spectra are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the various substituents. The amino group protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the substituted aromatic ring and the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-H stretching in the aromatic ring, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group, as well as C-Br and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (274.47 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.
Experimental Protocols
Synthesis of this compound
A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in the public domain. However, a plausible synthetic route can be devised based on general organic chemistry principles and known reactions for analogous compounds. A potential multi-step synthesis is outlined below.
Proposed synthetic workflow for this compound.
Step 1: Bromination of 4-Chloro-1-nitro-2-(trifluoromethyl)benzene
-
To a solution of 4-chloro-1-nitro-2-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane or acetic acid), add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 1-bromo-4-chloro-5-nitro-2-(trifluoromethyl)benzene.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and hydrochloric acid, or tin(II) chloride and hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Applications in Drug Development and Research
While specific biological activities or signaling pathway involvement for this compound are not documented, its structural motifs are prevalent in many bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[9] The bromo and chloro substituents provide sites for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures.
This compound serves as a key building block for the synthesis of a variety of potential therapeutic agents and agrochemicals.[9] Researchers can utilize the reactive sites on the molecule to explore novel chemical space in the development of new drugs and functional materials.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 863111-48-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. This compound, CasNo.863111-48-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 863111-48-2 [chemicalbook.com]
- 5. CAS#:863111-48-2 | this compound | Chemsrc [chemsrc.com]
- 6. 863111-48-2|this compound|BLD Pharm [bldpharm.com]
- 7. This compound|CAS 863111-48-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 8. 863111-48-2 | this compound - AiFChem [aifchem.com]
- 9. Page loading... [wap.guidechem.com]
In-Depth Technical Guide: 2-Bromo-5-chloro-4-(trifluoromethyl)aniline (CAS No. 863111-48-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline (CAS No. 863111-48-2). This halogenated aniline serves as a critical building block in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors for therapeutic use. This document details its physicochemical characteristics, provides an exemplary experimental protocol for its application in C-N cross-coupling reactions, and explores its role in the synthesis of targeted therapies, with a focus on inhibitors of key oncogenic signaling pathways.
Introduction
This compound is a substituted aromatic amine that has garnered significant interest in the field of drug discovery and development.[1] Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a trifluoromethyl group, provides a versatile scaffold for the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the substituents influences the reactivity of the aniline moiety, making it a valuable synthon in various chemical transformations. Primarily, it serves as a key intermediate in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other proliferative diseases.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 863111-48-2 | [2][3][4][5][6] |
| Molecular Formula | C₇H₄BrClF₃N | [2] |
| Molecular Weight | 274.47 g/mol | [2] |
| IUPAC Name | This compound | [4] |
| Appearance | Solid | [2] |
| Melting Point | 31-33 °C | [2] |
| Boiling Point | 263.4 ± 40.0 °C at 760 mmHg | [6] |
| Density | 1.8 ± 0.1 g/cm³ | [6] |
Applications in Drug Discovery and Development
The primary application of this compound is as a precursor in the synthesis of biologically active molecules, most notably kinase inhibitors. The aniline nitrogen provides a nucleophilic center for reactions such as the Buchwald-Hartwig amination, allowing for the construction of carbon-nitrogen bonds, a fundamental linkage in many pharmaceutical agents.
Role as a Building Block for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division. Dysregulation of kinase activity is a hallmark of many cancers. Substituted anilines, such as the title compound, are common pharmacophores in kinase inhibitors, often serving to anchor the inhibitor within the ATP-binding pocket of the target kinase.
While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motifs are present in numerous patented kinase inhibitors. It is a valuable starting material for the synthesis of libraries of compounds for screening against various kinases, including but not limited to Polo-like kinase 1 (PLK1) and Janus kinase 2 (JAK2).
Experimental Protocols
The utility of this compound is best demonstrated through its participation in key synthetic transformations. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used to form C-N bonds and is particularly relevant for the application of this aniline in synthesizing kinase inhibitor scaffolds.
Exemplary Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aminopyrimidine, a common core structure in many kinase inhibitors.
Reaction Scheme:
Figure 1: General scheme for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aminopyrimidine derivative
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the aminopyrimidine (1.2 equiv), cesium carbonate (2.0 equiv), the palladium precatalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired coupled product.
Role in Targeting Key Signaling Pathways
Compounds derived from this compound are designed to inhibit specific kinases involved in disease-driving signaling pathways. Two such important pathways are the PLK1 and JAK/STAT signaling cascades.
Polo-like Kinase 1 (PLK1) Signaling Pathway
PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[7][8] It is overexpressed in many types of cancer, making it an attractive target for anticancer drug development.[7] Inhibition of PLK1 leads to mitotic arrest and apoptosis in cancer cells.
Figure 2: Simplified PLK1 activation pathway and point of inhibition.[1]
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in the immune system, hematopoiesis, and cell proliferation.[9][10] Aberrant activation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.[9] JAK2, in particular, is a key therapeutic target.
Figure 3: Overview of the JAK/STAT signaling pathway and point of inhibition.[9][10][11]
Conclusion
This compound is a strategically important building block for the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors. Its well-defined physicochemical properties and reactivity in robust chemical transformations like the Buchwald-Hartwig amination make it a valuable tool for medicinal chemists. The ability to incorporate this moiety into scaffolds targeting critical signaling pathways such as the PLK1 and JAK/STAT pathways underscores its significance in the ongoing development of novel targeted therapies for a range of human diseases. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. 863111-48-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. 863111-48-2|this compound|BLD Pharm [bldpharm.com]
- 4. 863111-48-2 | this compound - AiFChem [aifchem.com]
- 5. echemi.com [echemi.com]
- 6. CAS#:863111-48-2 | this compound | Chemsrc [chemsrc.com]
- 7. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PLK1 - Wikipedia [en.wikipedia.org]
- 9. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Characteristics of C7H4BrClF3N
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic compound, with the molecular formula C7H4BrClF3N, is identified as 3-Bromo-5-chloro-2-(trifluoromethyl)aniline (CAS No: 1805018-32-9). This halogenated aniline derivative is a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique structural features, including the presence of bromine, chlorine, and a trifluoromethyl group, impart distinct electronic properties that are of significant interest in medicinal chemistry. The trifluoromethyl group, in particular, can enhance metabolic stability and improve binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the known characteristics, experimental protocols, and potential applications of this compound, with a focus on empowering researchers in their scientific endeavors.
Physicochemical and Spectroscopic Characteristics
While specific experimental data for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline is not extensively available in public literature, the following table summarizes key physicochemical properties based on available information and data from structurally similar compounds. This data provides a foundational understanding of the compound's physical and chemical nature.
Table 1: Physicochemical Properties of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline and Related Compounds
| Property | Value | Source/Notes |
| Molecular Formula | C7H4BrClF3N | - |
| IUPAC Name | 3-Bromo-5-chloro-2-(trifluoromethyl)aniline | [1] |
| CAS Number | 1805018-32-9 | [1] |
| Molecular Weight | 274.46 g/mol | [1] |
| Physical State | Likely a crystalline solid, white to pale yellow in color. | Based on related halogenated anilines.[1] |
| Solubility | Limited solubility in water; soluble in organic solvents like DMF and DCM. | Characteristic of halogenated aromatic compounds.[1] |
| Melting Point | Data not available. | - |
| Boiling Point | Data not available for the target compound. For the related compound 3-Bromo-5-(trifluoromethyl)aniline (C7H5BrF3N), the boiling point is 221-223 °C. | - |
| Density | Data not available for the target compound. For the related compound 3-Bromo-5-(trifluoromethyl)aniline (C7H5BrF3N), the density is 1.71 g/cm³. | - |
Table 2: Spectroscopic Data Interpretation for Halogenated Anilines
| Technique | Expected Observations for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline |
| ¹H NMR | Aromatic protons will appear as multiplets or distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The amino (-NH2) protons will likely appear as a broad singlet. |
| ¹³C NMR | Carbon atoms attached to electronegative atoms (Br, Cl, F) will be deshielded and appear at higher chemical shifts. The trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, aromatic C=C stretching, and C-halogen (C-Br, C-Cl) stretching will be observed. |
| Mass Spectrometry | The molecular ion peak (M+) will be observed, along with a characteristic isotopic pattern due to the presence of bromine and chlorine. Fragmentation patterns will likely involve the loss of halogens and the trifluoromethyl group. |
Synthesis and Experimental Protocols
Representative Synthesis of a Halogenated Trifluoromethylaniline
A general multi-step synthesis for a structurally related compound, 3-bromo-5-trifluoromethylaniline, has been reported and can serve as a representative protocol. The synthesis starts from 4-bromo-2-trifluorotoluene and proceeds through acetylation, nitration, deacetylation, deamination, and reduction steps.
DOT Script for Synthesis Workflow:
Caption: Synthetic pathway for 3-bromo-5-trifluoromethylaniline.
Detailed Protocol (based on a similar synthesis):
-
Acetylation: The starting material, 4-bromo-2-trifluorotoluene, is acetylated to protect the amino group.
-
Nitration: The acetylated compound is then nitrated using a mixture of nitric acid and sulfuric acid.
-
Deacetylation: The acetyl group is removed by hydrolysis to yield the nitrated aniline.
-
Deamination: The amino group is removed via a diazotization reaction followed by reduction.
-
Reduction: The nitro group is reduced to an amino group to yield the final product, 3-bromo-5-trifluoromethylaniline.
Analytical Protocols
The following are general protocols for the analysis of halogenated anilines, which can be adapted for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline.
DOT Script for Analytical Workflow:
Caption: General analytical workflow for halogenated anilines.
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone or dichloromethane.
-
GC Method:
-
Injector: Set the injector temperature to 250 °C.
-
Column: Use a suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 50-350).
-
2.2.2. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC System:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detector: UV detector set at a wavelength determined from the UV-Vis spectrum (e.g., around 254 nm).
-
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Other experiments like COSY, HSQC, and HMBC can be performed for detailed structural elucidation.
Biological Activity and Potential Signaling Pathways
While specific biological activities for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline are not well-documented, the general class of halogenated trifluoromethylanilines has been investigated for various biological effects, particularly as intermediates in the synthesis of bioactive molecules. The presence of the trifluoromethyl group is a key feature in many modern pharmaceuticals, enhancing properties like metabolic stability and membrane permeability.
DOT Script for Potential Biological Investigation:
Caption: Investigative workflow for biological activity.
Based on the known activities of similar compounds, potential areas of investigation for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline include:
-
Anticancer Activity: Many aniline derivatives are precursors to kinase inhibitors and other anticancer agents. Investigations could focus on its effects on cell proliferation, apoptosis, and cell cycle regulation in various cancer cell lines.
-
Antimicrobial Activity: Halogenated aromatic compounds have been explored for their antimicrobial properties. Screening against a panel of bacteria and fungi could reveal potential activity.
-
Enzyme Inhibition: The compound could be tested for inhibitory activity against various enzymes, particularly those relevant to disease pathways.
Conclusion
3-Bromo-5-chloro-2-(trifluoromethyl)aniline is a chemical entity with significant potential in synthetic and medicinal chemistry. While comprehensive data on this specific molecule is limited, this guide provides a foundational understanding based on its structural characteristics and data from closely related compounds. The detailed experimental protocols and outlined potential biological activities are intended to serve as a valuable resource for researchers, facilitating further exploration and application of this compound in drug discovery and development.
References
2-Bromo-5-chloro-4-(trifluoromethyl)aniline molecular weight
An In-depth Technical Guide to 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a representative synthetic approach, and discusses its potential applications and biological relevance based on analogous structures.
Core Chemical Properties
This compound is a polysubstituted aniline derivative. The presence of bromine, chlorine, and a trifluoromethyl group imparts unique electronic properties, metabolic stability, and reactivity, making it a valuable building block in organic synthesis.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 274.47 g/mol | [1][2] |
| Molecular Formula | C₇H₄BrClF₃N | [1][2] |
| CAS Number | 863111-48-2 | [1] |
| Melting Point | 31-33 °C | [3] |
| Boiling Point | 263.4 ± 40.0 °C at 760 mmHg | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% |
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis for this compound is not widely published, a general multi-step synthetic pathway can be proposed based on established organic chemistry principles for the functionalization of aniline derivatives. The following protocol is a representative methodology.
General Synthetic Workflow
The synthesis of polysubstituted anilines often involves a sequence of electrophilic aromatic substitution reactions, where the directing effects of the substituents are carefully considered. A plausible route to this compound would start from a suitable trifluoromethylaniline precursor, followed by sequential halogenation.
Caption: Generalized synthetic workflow for this compound.
Representative Experimental Protocol: Electrophilic Bromination
This protocol describes a general method for the bromination of an aniline derivative, which is a key step in the proposed synthesis.
-
Dissolution: Dissolve the aniline precursor (e.g., 5-Chloro-4-(trifluoromethyl)aniline) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a reaction flask.
-
Cooling: Cool the solution in an ice bath to 0-5 °C to control the reaction's exothermicity.
-
Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Applications and Biological Significance
Halogenated and trifluoromethyl-substituted anilines are crucial intermediates in the development of pharmaceuticals and agrochemicals.[4] The substituents can significantly enhance biological activity, improve metabolic stability, and increase binding affinity to target proteins.
Role in Drug Discovery
While specific biological activities for this compound are not extensively documented, its structural motifs are present in molecules with known therapeutic potential.
-
Anticancer Agents: The trifluoromethyl group is a common feature in modern anticancer drugs, where it can enhance lipophilicity and metabolic stability.
-
Antimicrobial Agents: The halogenated aniline scaffold is a known pharmacophore in various antimicrobial compounds.
Hypothetical Signaling Pathway
Many cytotoxic compounds used in cancer therapy function by inducing programmed cell death, or apoptosis. Based on the activity of structurally related compounds, it is plausible that this compound or its derivatives could induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Hypothetical apoptotic pathway induced by a trifluoromethylaniline derivative.
This guide serves as a foundational resource for professionals engaged in research and development. The unique combination of functional groups on this compound makes it a compound with considerable potential for the synthesis of novel, high-value molecules.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Halogenated Anilines
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Halogenated anilines are a pivotal class of aromatic amines that serve as fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The nature, position, and number of halogen substituents on the aniline ring profoundly influence the molecule's physicochemical properties, including its basicity, solubility, melting and boiling points, and spectroscopic characteristics. These properties, in turn, dictate the compound's reactivity, metabolic fate, and biological activity. This technical guide provides a comprehensive overview of the core physical and chemical properties of mono-halogenated anilines, detailed experimental protocols for their determination, and logical workflows to support researchers in their synthetic and analytical endeavors.
Physical and Chemical Properties
The introduction of a halogen atom to the aniline ring alters its electronic and steric landscape. The electron-withdrawing inductive effect of halogens generally decreases the basicity of the amino group, while their substitution pattern (ortho, meta, para) creates distinct isomers with unique physical properties.
Data Presentation: Physical Properties
The following tables summarize key quantitative data for various mono-halogenated anilines, facilitating comparison across isomers.
Table 1: Melting and Boiling Points of Mono-halogenated Anilines
| Compound | Position | Melting Point (°C) | Boiling Point (°C) |
| Fluoroaniline | Ortho (2-) | -19.3[2] | 175-176 |
| Meta (3-) | -17.7 | 186 | |
| Para (4-) | -0.8[3] | 181.5[3] | |
| Chloroaniline | Ortho (2-) | 0-3[4] | 208-210[4] |
| Meta (3-) | -10.6 | 230-231 | |
| Para (4-) | 72.5[5] | 232[5] | |
| Bromoaniline | Ortho (2-) | 31-32 | 229 |
| Meta (3-) | 18-19 | 251 | |
| Para (4-) | 66-68[6] | 230-250[7] | |
| Iodoaniline | Ortho (2-) | 55-57 | 267 |
| Meta (3-) | 25-27 | 270 | |
| Para (4-) | 61-63[8] | 268.7[8] |
Table 2: Acidity Constant (pKa) of Mono-substituted Anilines
The pKa value is a measure of the acidity of the conjugate acid (anilinium ion). A lower pKa indicates a weaker base.
| Substituent | Ortho pKa | Meta pKa | Para pKa |
| -H | 4.58 | 4.58 | 4.58 |
| -F | 2.96 | 3.51 | 4.55 |
| -Cl | 2.64[9] | 3.34[9] | 3.98[9] |
| -Br | 2.60 | 3.54 | 3.91 |
| -I | 2.60 | 3.60 | 3.78 |
| -NO2 | -0.29[9] | 2.50[9] | 1.02[9] |
Table 3: General Solubility Profile
| Solvent | Solubility | Rationale |
| Water | Slightly soluble to insoluble[6][8][10] | The hydrophobic nature of the benzene ring dominates, although the amino group can form some hydrogen bonds.[11] Solubility decreases with increasing molar mass.[12] |
| Organic Solvents | Soluble | Good solubility in solvents like ethanol, ether, chloroform, and acetone due to favorable van der Waals and dipole-dipole interactions.[6][8][13][14] |
| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic amino group is protonated to form a water-soluble anilinium salt.[11][15] |
| Aqueous Base (e.g., 5% NaOH) | Insoluble | Halogenated anilines are basic and do not react with NaOH. |
Table 4: Spectroscopic Data for Representative Halogenated Anilines
| Technique | Compound | Wavelength (λmax) / Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Reference |
| UV-Vis | 4-Fluoroaniline | 230 nm, 293 nm (in Cyclohexane) | [1] |
| 4-Chloroaniline | 243 nm, 298 nm (in Ethanol) | [1] | |
| 4-Bromoaniline | 245 nm, 296.5 nm (in Alcohol) | [1] | |
| FTIR (Key Peaks) | 4-Chloroaniline | N-H Stretch: ~3464 / ~3375 cm⁻¹, C-N Stretch: ~1285 cm⁻¹, C-Cl Stretch: ~820 cm⁻¹ | [1] |
| ¹H NMR | Aniline Derivatives | Aromatic Protons: ~6.5 - 7.5 ppm, Amine Protons (NH₂): Broad singlet, ~3.5 - 4.5 ppm (variable) |
Experimental Protocols
Accurate determination of physicochemical properties is essential for compound characterization, reaction optimization, and formulation.
Synthesis of Halogenated Anilines
Halogenated anilines are typically prepared via electrophilic aromatic substitution or by the reduction of a corresponding halogenated nitroarene.[5]
Protocol: Synthesis of 4-Bromoaniline via Bromination of Acetanilide
This two-step procedure is often preferred over direct bromination of aniline, which can lead to over-bromination and oxidation.
-
Acetylation of Aniline:
-
Dissolve aniline in glacial acetic acid.
-
Add acetic anhydride dropwise while cooling the mixture in an ice bath.
-
Stir for 15-20 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Bromination of Acetanilide:
-
Dissolve the dried acetanilide in glacial acetic acid.
-
Add a solution of bromine in acetic acid dropwise with constant stirring. Maintain the temperature below 25°C.
-
After the addition is complete, stir for an additional 30 minutes.
-
Pour the mixture into a large volume of cold water to precipitate the crude 4-bromoacetanilide.
-
Filter, wash with cold water, and recrystallize from ethanol.
-
-
Hydrolysis to 4-Bromoaniline:
-
Reflux the purified 4-bromoacetanilide with aqueous hydrochloric acid (approx. 10-15%) for 1-2 hours.
-
Cool the solution and neutralize it carefully with a base (e.g., NaOH solution) until the 4-bromoaniline precipitates.
-
Collect the product by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent if necessary.
-
Determination of Melting Point (Capillary Method)
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.[16]
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[16]
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A pure compound typically has a sharp melting range of 0.5-1.5°C.[16]
Determination of Solubility (Qualitative)
-
Preparation: Place approximately 25 mg of the solid halogenated aniline into a small test tube.[17]
-
Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, 5% HCl, 5% NaOH, ethanol) in small portions.[17]
-
Agitation: After each addition, shake the tube vigorously for 10-20 seconds.[18][19]
-
Observation: Observe whether the compound dissolves completely (soluble), not at all (insoluble), or partially. Compare with a control tube containing only the solid.[18]
Spectroscopic Analysis
Protocol: UV-Vis Spectroscopy [1]
-
Sample Preparation: Accurately weigh 1-5 mg of the halogenated aniline and dissolve it in a UV-grade solvent (e.g., ethanol, cyclohexane) in a volumetric flask to create a stock solution.
-
Dilution: Perform serial dilutions to achieve a final concentration that gives a maximum absorbance reading between 0.2 and 1.0.
-
Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.
-
Data Acquisition: Scan the sample across the UV-Vis range (typically 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).
Protocol: ¹H NMR Spectroscopy [1]
-
Sample Preparation: Dissolve 5-10 mg of the halogenated aniline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock, shim, and acquire the spectrum.
-
Processing: Process the data (Fourier transform, phase correction, baseline correction). Use tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.[1]
Visualizations: Workflows and Logic Diagrams
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a halogenated aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 7. chembk.com [chembk.com]
- 8. chembk.com [chembk.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. ncert.nic.in [ncert.nic.in]
- 13. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 14. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. saltise.ca [saltise.ca]
- 19. chem.ws [chem.ws]
The Trifluoromethyl Group: A Powerful Electron-Withdrawing Moiety in Anilines for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into aniline scaffolds represents a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing substituent profoundly alters the physicochemical properties of the parent aniline molecule, offering a versatile tool to fine-tune drug candidates for enhanced efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the electron-withdrawing effects of the trifluoromethyl group in anilines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles and biological implications.
Quantitative Analysis of Electron-Withdrawing Effects
The potent electron-withdrawing nature of the trifluoromethyl group is primarily attributed to the high electronegativity of the fluorine atoms, which exert a strong negative inductive effect (-I) across the sigma bond framework of the aniline ring. This effect significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This reduction in electron density has a profound impact on the basicity of the aniline, a critical parameter influencing a drug's pharmacokinetic profile.
Impact on Basicity: pKa Values
The basicity of anilines is quantified by the pKa of their conjugate acids. A lower pKa value indicates a weaker base. The introduction of a trifluoromethyl group markedly decreases the pKa of aniline, signifying a substantial reduction in its basicity. This effect is position-dependent, with the magnitude of the pKa decrease varying between the ortho, meta, and para positions.
| Compound | pKa (of conjugate acid) | Reference(s) |
| Aniline | 4.6 | |
| 2-(Trifluoromethyl)aniline | 1.10 (Predicted) | [1][2] |
| 3-(Trifluoromethyl)aniline | 3.49 | [3][4] |
| 4-(Trifluoromethyl)aniline | 2.45 | [5] |
Table 1: Comparison of pKa values of aniline and its trifluoromethyl-substituted derivatives.
The data clearly illustrates the strong base-weakening effect of the trifluoromethyl group. The para- and ortho-isomers exhibit the most significant decrease in basicity due to the combined influence of inductive and resonance effects, while the meta-isomer, where only the inductive effect is operative, shows a less pronounced, yet still significant, reduction.
Hammett Constants: Quantifying Electronic Influence
The electronic effect of a substituent can be quantitatively described by Hammett constants (σ). A positive Hammett constant indicates an electron-withdrawing group. The trifluoromethyl group possesses large, positive Hammett constants, confirming its strong electron-withdrawing character.
| Substituent | σ_meta | σ_para |
| -CF₃ | 0.43 | 0.54 |
Table 2: Hammett constants for the trifluoromethyl group.
The larger positive value for the para position (σ_para) compared to the meta position (σ_meta) reflects the contribution of both inductive and resonance (more accurately, hyperconjugative) effects from the para-position, whereas the meta-position is primarily influenced by the inductive effect.
Interplay of Inductive and Resonance Effects
The electron-withdrawing influence of the trifluoromethyl group is a combination of a strong negative inductive effect (-I) and a weaker negative resonance (or hyperconjugative) effect (-R).
Figure 1. Interplay of inductive and resonance effects of the CF₃ group on aniline.
-
Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density through the carbon-carbon sigma bonds, significantly reducing the electron density on the aniline nitrogen. This is the dominant effect.
-
Resonance/Hyperconjugative Effect (-R): While the CF₃ group does not have a traditional resonance effect, it can participate in negative hyperconjugation, further withdrawing electron density from the aromatic ring, particularly when in the para position.
The combination of these effects makes the lone pair of electrons on the nitrogen atom less available for protonation, thus decreasing the basicity of the aniline.
Experimental Protocols
Accurate determination of the physicochemical properties of trifluoromethyl-substituted anilines is crucial for drug design. Below are standardized methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves the titration of the anilinium salt with a strong base and monitoring the pH change.
Workflow:
Figure 2. Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation of Solutions: A 0.01 M solution of the trifluoromethyl-substituted aniline is prepared in a suitable solvent (e.g., a water-methanol mixture). Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions are also prepared.
-
Titration: The pH meter is calibrated using standard buffer solutions. A known volume of the aniline solution is placed in a beaker with a magnetic stirrer, and a standardized HCl solution is added to protonate the aniline completely. The resulting anilinium salt solution is then titrated with the standardized NaOH solution, added in small, precise increments. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the anilinium salt has been neutralized.
Synthesis of Trifluoromethyl-Substituted Anilines
A common route for the synthesis of trifluoromethyl-substituted anilines involves the reduction of the corresponding nitro compound.
Example: Synthesis of 4-(Trifluoromethyl)aniline
Figure 3. Synthetic workflow for 4-(Trifluoromethyl)aniline.
Methodology:
-
Reaction Setup: 4-Nitrobenzotrifluoride is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reduction: Stannous chloride (SnCl₂) dihydrate is added portion-wise to the solution, and the mixture is heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling, the reaction mixture is made basic by the addition of a concentrated sodium hydroxide solution. The product is then extracted with a suitable organic solvent, such as diethyl ether.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield pure 4-(trifluoromethyl)aniline.
Application in Drug Design: A Case Study of Nilotinib
The unique electronic properties of trifluoromethyl-substituted anilines have been exploited in the design of numerous successful drugs. A prominent example is Nilotinib , a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The trifluoromethyl group on the aniline moiety of Nilotinib plays a crucial role in its binding affinity and overall efficacy.
Signaling Pathway of Nilotinib in CML:
CML is characterized by the constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled cell proliferation and survival through various downstream signaling pathways. Nilotinib effectively inhibits this kinase.[6][7][8][9]
Figure 4. Nilotinib's mechanism of action in CML.
The electron-withdrawing trifluoromethyl group in Nilotinib contributes to its high binding affinity for the ATP-binding pocket of the BCR-ABL kinase. By inhibiting BCR-ABL, Nilotinib blocks downstream signaling through pathways such as JAK/STAT, PI3K/Akt, and MAPK, ultimately leading to the induction of apoptosis and the suppression of leukemic cell proliferation and survival.[6][7][10]
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the arsenal of medicinal chemists. Its strong electron-withdrawing properties, primarily driven by the inductive effect, profoundly influence the basicity and reactivity of anilines. This allows for the fine-tuning of molecular properties to optimize drug-target interactions, improve metabolic stability, and enhance overall pharmacokinetic profiles. The successful application of trifluoromethyl-substituted anilines in drugs like Nilotinib underscores the significance of this moiety in the development of novel and effective therapeutics. A thorough understanding of the quantitative effects and underlying electronic principles of the trifluoromethyl group is therefore essential for researchers and scientists engaged in modern drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. 2-(Trifluoromethyl)aniline|lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. 3-Aminobenzotrifluoride | 98-16-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key precursors and a plausible synthetic pathway for 2-Bromo-5-chloro-4-(trifluoromethyl)aniline, a valuable substituted aniline intermediate in the pharmaceutical and agrochemical industries. This document outlines a two-step synthesis, including the preparation of the key precursor, 5-chloro-4-(trifluoromethyl)aniline, followed by its regioselective bromination. Detailed experimental methodologies, quantitative data, and visual representations of the synthetic workflow are presented to facilitate understanding and replication in a laboratory setting.
Core Synthesis Strategy
The synthesis of this compound (CAS No: 863111-48-2) is most effectively approached through a two-step process. The initial step involves the synthesis of the crucial intermediate, 5-chloro-4-(trifluoromethyl)aniline. The subsequent and final step is the regioselective bromination of this intermediate to yield the target molecule.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of the Key Precursor, 5-Chloro-4-(trifluoromethyl)aniline
The synthesis of 5-chloro-4-(trifluoromethyl)aniline is a critical first step. A common and effective method involves the reduction of a suitable nitroaromatic compound.
Reaction Scheme:
A plausible route for the synthesis of 5-chloro-4-(trifluoromethyl)aniline involves the reduction of 2-chloro-4-nitrobenzotrifluoride.
Caption: Synthesis of 5-Chloro-4-(trifluoromethyl)aniline.
Experimental Protocol: Reduction of 2-Chloro-4-nitrobenzotrifluoride
Materials:
-
2-Chloro-4-nitrobenzotrifluoride
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-chloro-4-nitrobenzotrifluoride (1.0 eq) and ethanol/water is prepared.
-
Iron powder (excess, e.g., 3-5 eq) is added to the mixture.
-
Concentrated hydrochloric acid is added dropwise to initiate the reaction.
-
The reaction mixture is heated to reflux and stirred vigorously for several hours until the starting material is consumed (monitored by TLC).
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove the iron sludge.
-
The filtrate is concentrated under reduced pressure to remove ethanol.
-
The aqueous residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 5-chloro-4-(trifluoromethyl)aniline.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data for 5-Chloro-4-(trifluoromethyl)aniline
| Property | Value |
| Molecular Formula | C₇H₅ClF₃N |
| Molecular Weight | 195.57 g/mol |
| Appearance | Clear colorless to light yellow liquid |
| Melting Point | -2 °C |
| Boiling Point | 190-192 °C |
| Solubility | Soluble in organic solvents, limited in water |
Step 2: Regioselective Bromination of 5-Chloro-4-(trifluoromethyl)aniline
The final step in the synthesis is the bromination of the precursor, 5-chloro-4-(trifluoromethyl)aniline. The amino group is a strong ortho-, para-directing group. In this specific substrate, the para-position (C4) is occupied by the trifluoromethyl group. The two ortho-positions are C2 and C6. The C6 position is sterically hindered by the adjacent trifluoromethyl group, thus favoring the introduction of the bromine atom at the C2 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for anilines.
Reaction Scheme:
Caption: Bromination of 5-Chloro-4-(trifluoromethyl)aniline.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
A general protocol for the regioselective bromination of anilines using NBS is provided below and can be optimized for this specific substrate.[1]
Materials:
-
5-Chloro-4-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-chloro-4-(trifluoromethyl)aniline (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.[1]
-
Allow the resulting mixture to warm to room temperature and stir overnight.[1]
-
Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).[1]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₇H₄BrClF₃N |
| Molecular Weight | 274.47 g/mol |
| CAS Number | 863111-48-2 |
| Appearance | Not explicitly found in search results. |
| Melting Point | Not explicitly found in search results. |
| Boiling Point | Not explicitly found in search results. |
Summary of Key Precursors
| Precursor Name | CAS Number | Molecular Formula | Key Role in Synthesis |
| 2-Chloro-4-nitrobenzotrifluoride | 320-82-1 | C₇H₃ClF₃NO₂ | Starting material for the synthesis of the key precursor. |
| 5-Chloro-4-(trifluoromethyl)aniline | 121-50-6 | C₇H₅ClF₃N | Key intermediate for the final bromination step. |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | Brominating agent for the final synthesis step. |
Disclaimer: The provided experimental protocols are based on general procedures for similar reactions and should be adapted and optimized for the specific synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals. The quantitative data for the final product is limited based on the search results and may require experimental determination.
References
The Advent and Evolution of Substituted Trifluoromethyl Anilines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl group into aniline scaffolds represents a landmark in medicinal chemistry and materials science. This powerful substituent can dramatically alter the physicochemical properties of a molecule, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of substituted trifluoromethyl anilines, offering a valuable resource for professionals in drug development and chemical research.
A Historical Overview: From Early Fluorination to Modern Pharmaceuticals
The journey of trifluoromethyl anilines is intrinsically linked to the broader history of organofluorine chemistry. One of the earliest methods for introducing a trifluoromethyl group to an aromatic ring was pioneered by Frédéric Swarts in 1892, who demonstrated that benzotrichloride could be converted to benzotrifluoride using antimony trifluoride.[1][2][3] This foundational work laid the groundwork for future developments.
The 1930s saw significant advancements with the work of Joseph H. Simons, who developed the process of electrochemical fluorination.[4][5] This method provided a new, albeit challenging, route to a variety of fluorinated organic compounds. Around the same period, the industrial synthesis of benzotrifluoride from benzotrichloride and hydrogen fluoride became established.[3]
A pivotal and enduring method for the synthesis of simple trifluoromethyl anilines involves a two-step process: the nitration of benzotrifluoride followed by the reduction of the resulting nitrobenzotrifluoride.[6][7] This approach, referenced in patents as early as the 1930s, remains a fundamental strategy for producing compounds like 3-aminobenzotrifluoride, a key industrial intermediate.[6]
The latter half of the 20th century witnessed the true blossoming of substituted trifluoromethyl anilines in the pharmaceutical industry. The recognition of their unique properties led to their incorporation into a wide array of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), and agents for cancer and autoimmune diseases.
Key Synthetic Methodologies: Experimental Protocols
The following sections detail the experimental protocols for key historical and modern syntheses of substituted trifluoromethyl anilines.
Synthesis of 3-Nitrobenzotrifluoride via Nitration of Benzotrifluoride
This method represents a classic and historically significant approach to introducing a nitrogen functionality to the trifluoromethylated benzene ring.
Experimental Protocol:
A mixture of benzotrifluoride and concentrated sulfuric acid is stirred and cooled. Fuming nitric acid is added dropwise while maintaining the temperature between 20°C and 30°C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then poured onto ice water, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield 3-nitrobenzotrifluoride as a pale-yellow oil.[8]
Synthesis of 3-Aminobenzotrifluoride via Reduction of 3-Nitrobenzotrifluoride
The reduction of the nitro group is the final step in this common synthesis of the parent trifluoromethyl aniline.
Experimental Protocol:
3-Nitrobenzotrifluoride is dissolved in a suitable solvent, such as methanol. A catalyst, typically Raney nickel or palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to hydrogenation with molecular hydrogen under pressure. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed. The resulting crude product can be purified by distillation to yield 3-aminobenzotrifluoride.[8]
Synthesis of 2,4,6-Tris(trifluoromethyl)aniline
This example illustrates a more contemporary approach to synthesizing a highly fluorinated aniline derivative.
Experimental Protocol:
1,3,5-Tris(trifluoromethyl)benzene is dissolved in a suitable solvent and deprotonated with a strong base, followed by iodination to yield 1-iodo-2,4,6-tris(trifluoromethyl)benzene. This intermediate then undergoes a copper-catalyzed amination reaction to produce 2,4,6-tris(trifluoromethyl)aniline.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of representative substituted trifluoromethyl anilines.
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Boiling Point (°C) | Reference(s) |
| 3-Nitrobenzotrifluoride | Benzotrifluoride | Fuming HNO₃, H₂SO₄ | ~91% | - | - | [8] |
| 3-Aminobenzotrifluoride | 3-Nitrobenzotrifluoride | H₂, Raney Ni or Pd/C | High | 5-6 | 187-188 | [8][10] |
| 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | N,N-dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one | High | - | - | [11] |
| 2,4,6-Tris(trifluoromethyl)aniline | 1,3,5-Tris(trifluoromethyl)benzene | 1. LDA, I₂ 2. Cu₂O, NaN₃, proline, DMSO | 55% (amination step) | - | - | [9] |
Signaling Pathways and Mechanisms of Action
Substituted trifluoromethyl anilines are integral components of numerous drugs that modulate key signaling pathways. The following diagrams illustrate the mechanisms of action for several prominent examples.
References
- 1. Swarts Reaction [unacademy.com]
- 2. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Joseph H. Simons - Wikipedia [en.wikipedia.org]
- 5. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 8. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic and Analytical Overview of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
Disclaimer: Publicly accessible, detailed experimental spectroscopic data for 2-Bromo-5-chloro-4-(trifluoromethyl)aniline (CAS No. 863111-48-2) is limited. Commercial suppliers confirm its availability and basic properties, but comprehensive datasets from NMR, IR, or Mass Spectrometry are not readily found in scientific literature or open-access databases. This guide provides a projected overview of the expected spectroscopic characteristics based on the compound's structure and general principles of analytical chemistry. It also outlines the standard experimental protocols used for such characterization.
Compound Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 863111-48-2 |
| Molecular Formula | C₇H₄BrClF₃N |
| Molecular Weight | 274.47 g/mol |
| Structure |
|
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. The values presented are estimations based on the analysis of structurally similar compounds and established spectroscopic principles.
The ¹H NMR spectrum is expected to show signals corresponding to the amine protons and the two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and trifluoromethyl groups.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 5.0 | Singlet (broad) | 2H | -NH₂ |
| ~ 7.0 - 7.5 | Singlet | 1H | Aromatic H (C6-H) |
| ~ 7.5 - 8.0 | Singlet | 1H | Aromatic H (C3-H) |
The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 110 - 115 | C-Br |
| ~ 118 - 123 (q) | -CF₃ |
| ~ 125 - 130 | C-Cl |
| ~ 130 - 135 | Aromatic CH |
| ~ 135 - 140 | Aromatic CH |
| ~ 140 - 145 | Aromatic C-CF₃ |
| ~ 145 - 150 | C-NH₂ |
The IR spectrum will exhibit characteristic absorption bands for the amine group and the substituted aromatic ring.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H stretch (asymmetric) |
| 3300 - 3400 | Medium | N-H stretch (symmetric) |
| 1600 - 1650 | Strong | N-H bend |
| 1450 - 1600 | Medium-Strong | C=C aromatic ring stretch |
| 1100 - 1350 | Strong | C-F stretch |
| 1000 - 1100 | Medium | C-Cl stretch |
| 600 - 800 | Medium | C-Br stretch |
The mass spectrum, typically acquired using Electron Ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a complex molecular ion region.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Assignment |
| 273, 275, 277 | High | [M]⁺ (Molecular ion) |
| 194, 196 | Medium | [M - Br]⁺ |
| 204 | Low | [M - CF₃]⁺ |
| 257, 259, 261 | Low | [M - NH₂]⁺ |
Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data described above.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
-
Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 50-500) to detect the molecular ion and its fragments.
Visualizations
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Solubility profile of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility based on physicochemical properties and provides detailed experimental protocols for its determination in common laboratory solvents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior.
| Property | Value |
| CAS Number | 863111-48-2 |
| Molecular Formula | C₇H₄BrClF₃N |
| Molecular Weight | 274.47 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Water Solubility | Predicted to be sparingly soluble to insoluble |
Predicted Solubility in Common Laboratory Solvents
Table 2: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble / Insoluble | The hydrophobic trifluoromethyl and halogenated aromatic ring likely dominate over the polar amino group. |
| Methanol | Soluble | The polar hydroxyl group can interact with the amino group, and the alkyl chain offers some non-polar character. | |
| Ethanol | Soluble | Similar to methanol, with slightly better solubility for non-polar compounds. | |
| Polar Aprotic | Acetone | Soluble | The polar carbonyl group can act as a hydrogen bond acceptor for the amino group. |
| Ethyl Acetate | Moderately Soluble | Offers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics. | |
| Dichloromethane | Soluble | A good solvent for many organic compounds due to its ability to dissolve a range of polarities. | |
| Chloroform | Soluble | Similar to dichloromethane. | |
| Non-Polar | Toluene | Moderately Soluble | The aromatic ring of toluene can interact with the substituted benzene ring of the analyte. |
| Hexane | Sparingly Soluble / Insoluble | The highly non-polar nature of hexane is unlikely to effectively solvate the polar amino group. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, standardized experimental methods are necessary. The following are two common and effective protocols for determining the solubility of a solid compound in a liquid solvent.
Gravimetric Method
This method involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
Caption: Gravimetric method for solubility determination.
UV-Vis Spectrophotometry Method
This method is suitable for compounds with a chromophore that absorbs in the UV-Vis spectrum. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a diluted saturated solution.
Caption: UV-Vis spectrophotometry method for solubility.
Solvent Classification
The choice of solvent is critical for solubility. Solvents are broadly classified based on their polarity, which is a key factor in determining how well they can dissolve a particular solute.
Caption: Classification of common laboratory solvents.
Conclusion
While quantitative solubility data for this compound is not currently published, its molecular structure suggests solubility in a range of common polar aprotic and moderately polar organic solvents, with limited solubility in water and non-polar aliphatic hydrocarbons. The experimental protocols provided in this guide offer robust methods for researchers to determine precise solubility values, which are essential for optimizing reaction conditions, purification processes, and formulation development in pharmaceutical and agrochemical applications.
Methodological & Application
Synthesis Protocol for 2-Bromo-5-chloro-4-(trifluoromethyl)aniline: An Essential Building Block for Pharmaceutical and Agrochemical Development
Introduction
2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a key halogenated aromatic intermediate vital in the synthesis of a wide range of biologically active molecules. Its trifluoromethyl, bromo, and chloro substituents provide a unique chemical scaffold that enhances metabolic stability and binding affinity in target compounds, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. This document provides a detailed protocol for the regioselective synthesis of this compound via the bromination of 4-Chloro-3-(trifluoromethyl)aniline.
Application Notes
The strategic placement of the bromine atom ortho to the amino group and para to the trifluoromethyl group in the target compound is achieved through electrophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director. In the starting material, 4-Chloro-3-(trifluoromethyl)aniline, the position para to the amino group is blocked by the chloro substituent. The trifluoromethyl group is a deactivating meta-director. Consequently, the incoming electrophile (bromonium ion) is directed to the position ortho to the amino group. N-Bromosuccinimide (NBS) is a mild and efficient brominating agent for activated aromatic rings like anilines, often resulting in high yields and excellent regioselectivity.[1][2] The use of a polar aprotic solvent such as N,N-Dimethylformamide (DMF) facilitates the reaction.[1]
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via the direct bromination of 4-Chloro-3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF).
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 4-Chloro-3-(trifluoromethyl)aniline.
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Brominating Agent: In a separate flask, prepare a solution of N-Bromosuccinimide (1.05 eq) in anhydrous DMF. Add this solution dropwise to the stirred solution of the aniline at room temperature over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value/Condition |
| Starting Material | 4-Chloro-3-(trifluoromethyl)aniline |
| Reagent | N-Bromosuccinimide (NBS) |
| Stoichiometry | 1.05 equivalents of NBS |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% (based on analogous reactions) |
| Major Product | This compound |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Applications of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline as a versatile building block in medicinal chemistry. The unique trifunctional nature of this aniline derivative, featuring strategically positioned bromo, chloro, and trifluoromethyl groups, offers a powerful scaffold for the synthesis of novel therapeutic agents.
The trifluoromethyl group is known to enhance metabolic stability and improve the binding affinity of drug candidates.[1] Halogen substituents can also contribute to improved binding to biological targets.[1] This combination of properties makes this compound a valuable starting material for library synthesis and lead optimization in drug discovery programs.
Application Note 1: Synthesis of Kinase Inhibitors
The substituted aniline scaffold is a common feature in a wide range of kinase inhibitors. The amino group of this compound can act as a key hydrogen bond donor, often interacting with the hinge region of the kinase active site. The bromo group provides a convenient handle for introducing various aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, allowing for the exploration of different binding pockets.
A general approach involves an initial cross-coupling reaction at the bromine position, followed by functionalization of the amino group, for instance, through amide bond formation or urea synthesis.
Illustrative Quantitative Data: Kinase Inhibitor Activity
While specific kinase inhibitors synthesized directly from this compound are not prominently documented in publicly available literature, the following table presents IC50 data for representative kinase inhibitors that feature a substituted aniline core, illustrating the potency that can be achieved with this structural motif.
| Kinase Target | Compound Class with Substituted Aniline Core | Illustrative IC50 (nM) |
| EGFR | Anilinoquinazoline | 1 - 50 |
| VEGFR-2 | Anilinophthalazine | 10 - 100 |
| Bcr-Abl | Phenylaminopyrimidine | 25 - 250 |
| ALK | Aminopyridine | 5 - 75 |
Note: This data is illustrative and serves to provide context for the potential biological activity of compounds derived from aniline building blocks.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2, 0.05 equivalents)
-
Triphenylphosphine (PPh3, 0.1 equivalents)
-
Potassium carbonate (K2CO3, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (5 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols for 2-Bromo-5-chloro-4-(trifluoromethyl)aniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline as a key intermediate in the synthesis of pharmaceutical compounds, with a focus on its application in the development of kinase inhibitors. The protocols provided are based on established synthetic methodologies for structurally related compounds and serve as a guide for laboratory implementation.
Introduction
This compound is a halogenated and trifluoromethyl-substituted aniline derivative. Such compounds are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the trifluoromethyl group, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine and chlorine substituents provide reactive handles for various cross-coupling and substitution reactions, making this molecule a versatile building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for oncology.
Application in the Synthesis of Kinase Inhibitors
Substituted anilines are crucial components in the synthesis of numerous kinase inhibitors. They often form the core structure that interacts with the hinge region of the kinase domain. While no commercial drug is explicitly registered as being synthesized from this compound, its structural similarity to key intermediates in the synthesis of multi-kinase inhibitors like Regorafenib and Sorafenib suggests its utility in the synthesis of analogous compounds.
The following sections detail a representative synthetic application of this compound in the preparation of a urea-based kinase inhibitor scaffold, analogous to the synthesis of Regorafenib.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 863111-48-2 |
| Molecular Formula | C₇H₄BrClF₃N |
| Molecular Weight | 274.47 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | Typically >98% |
Experimental Protocols
The following protocols describe the synthesis of a key isocyanate intermediate from this compound and its subsequent coupling to form a diaryl urea, a common pharmacophore in kinase inhibitors.
Protocol 1: Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)phenyl isocyanate
This protocol outlines the conversion of the aniline to a highly reactive isocyanate intermediate, which is a crucial step for the subsequent urea formation.
Materials:
-
This compound
-
Triphosgene
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a stirrer bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve triphosgene (0.5 equivalents) in anhydrous DCM.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the aniline solution dropwise to the triphosgene solution at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
In a separate dropping funnel, prepare a solution of triethylamine (1.1 equivalents) in anhydrous DCM.
-
Add the triethylamine solution dropwise to the reaction mixture at 0 °C.
-
Once the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 2-Bromo-5-chloro-4-(trifluoromethyl)phenyl isocyanate. This intermediate is often used immediately in the next step without further purification.
Quantitative Data (Expected):
| Reactant | Molar Ratio | Expected Yield | Purity (crude) |
| This compound | 1 | >95% | ~90-95% |
| Triphosgene | 0.5 | - | - |
| Triethylamine | 1.1 | - | - |
Protocol 2: Synthesis of a Diaryl Urea Derivative
This protocol describes the coupling of the isocyanate intermediate with a substituted aminophenol to form the final diaryl urea product.
Materials:
-
2-Bromo-5-chloro-4-(trifluoromethyl)phenyl isocyanate (from Protocol 1)
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (or a similar aminophenol derivative)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a stirrer bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1 equivalent) in anhydrous DCM.
-
In a separate flask, dissolve the crude 2-Bromo-5-chloro-4-(trifluoromethyl)phenyl isocyanate (1.1 equivalents) in anhydrous DCM.
-
Add the isocyanate solution dropwise to the aminophenol solution at 0 °C with stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
A precipitate will form as the reaction progresses.
-
The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, the precipitate is collected by filtration.
-
The solid is washed with DCM and then diethyl ether to remove unreacted starting materials and byproducts.
-
The final product is dried under vacuum.
Quantitative Data (Expected):
| Reactant | Molar Ratio | Expected Yield | Purity (after washing) |
| 2-Bromo-5-chloro-4-(trifluoromethyl)phenyl isocyanate | 1.1 | 85-95% | >98% |
| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 1 | - | - |
Visualizations
Experimental Workflow
Application Note: Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction Nucleophilic aromatic substitution (SNAr) is a critical transformation in modern organic synthesis, particularly for the functionalization of electron-deficient aromatic rings.[1][2] This application note details the experimental setup for SNAr reactions involving 4-bromo-2-chloro-5-(trifluoromethyl)aniline, a versatile building block in medicinal chemistry. The presence of strong electron-withdrawing groups (EWG), such as the trifluoromethyl (-CF3) and chloro groups, activates the aromatic ring for nucleophilic attack.[3][4] This activation facilitates the displacement of a halide leaving group, allowing for the strategic introduction of various nucleophiles.
This document provides a generalized protocol for reacting 4-bromo-2-chloro-5-(trifluoromethyl)aniline with amine nucleophiles. It also includes a data summary illustrating the impact of different nucleophiles on reaction outcomes and visual diagrams of the experimental workflow and key reaction parameters.
Principle of the Reaction The SNAr reaction of 4-bromo-2-chloro-5-(trifluoromethyl)aniline proceeds via an addition-elimination mechanism.[3] A nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The reaction is driven to completion by the expulsion of a halide leaving group. The trifluoromethyl group, positioned para to the bromine atom and ortho to the chlorine atom, provides significant resonance stabilization to the negative charge developed in the intermediate, thereby accelerating the reaction.[5] While both bromine and chlorine can act as leaving groups, their relative reactivity depends on the specific nucleophile and reaction conditions.
Experimental Protocols
1. General Protocol for SNAr with an Amine Nucleophile (e.g., Morpholine)
This protocol describes a typical procedure for the reaction between 4-bromo-2-chloro-5-(trifluoromethyl)aniline and morpholine.
Materials:
-
4-bromo-2-chloro-5-(trifluoromethyl)aniline (Substrate)
-
Morpholine (Nucleophile)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Dimethyl Sulfoxide (DMSO) (Solvent)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromo-2-chloro-5-(trifluoromethyl)aniline (1.0 eq., e.g., 5 mmol, 1.37 g).
-
Addition of Reagents: Add potassium carbonate (2.0 eq., 10 mmol, 1.38 g) followed by anhydrous DMSO (0.2 M solution, 25 mL).
-
Nucleophile Addition: Add morpholine (1.2 eq., 6 mmol, 0.52 mL) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the desired product.
Data Presentation
The following table summarizes the expected outcomes for the SNAr reaction of 4-bromo-2-chloro-5-(trifluoromethyl)aniline with various nucleophiles under the general conditions described above. This data is representative and serves to illustrate the influence of nucleophile choice on reaction efficiency.
| Entry | Nucleophile | Product | Isolated Yield (%) | Notes |
| 1 | Morpholine | 4-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)morpholine | 85% | Good reactivity with secondary cyclic amines. |
| 2 | Piperidine | 1-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)piperidine | 88% | Higher basicity and nucleophilicity often lead to slightly higher yields. |
| 3 | Aniline | N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)aniline | 65% | Aromatic amines are weaker nucleophiles, often requiring higher temperatures or longer reaction times.[6] |
| 4 | Sodium Methoxide | 4-bromo-2-chloro-1-methoxy-5-(trifluoromethyl)benzene | 75% | Strong nucleophile, but may also promote side reactions. |
| 5 | Thiophenol | (4-bromo-2-chloro-5-(trifluoromethyl)phenyl)(phenyl)sulfane | 92% | Sulfur nucleophiles are typically very effective in SNAr reactions. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the experimental protocol, from reaction setup to final product purification.
Caption: Workflow for the synthesis of substituted anilines via SNAr.
Factors Influencing SNAr Reactions
This diagram outlines the key parameters that influence the outcome and efficiency of nucleophilic aromatic substitution reactions.
References
Application Notes and Protocols for the Laboratory Scale Preparation of Fluorinated and Brominated Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of fluorinated and brominated aniline derivatives. These halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The strategic introduction of fluorine or bromine atoms onto the aniline scaffold can significantly modulate the physicochemical and biological properties of molecules, including their metabolic stability and binding affinity to biological targets.[2]
I. Preparation of Brominated Aniline Derivatives
The bromination of anilines is a fundamental electrophilic aromatic substitution reaction. Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline due to the strong activating effect of the amino group.[4] To achieve selective mono- or di-bromination, the reactivity of the amino group is often attenuated by protection, most commonly through acetylation to form acetanilide.[5][6][7]
A. Multi-Step Synthesis of p-Bromoaniline
A common and reliable method for the selective preparation of p-bromoaniline involves a three-step process: acetylation of aniline, followed by bromination of the resulting acetanilide, and subsequent deprotection via hydrolysis.[5][6][7]
Reaction Scheme: Aniline → Acetanilide → p-Bromoacetanilide → p-Bromoaniline
Quantitative Data Summary
| Step | Reactants | Reagents/Solvent | Reaction Time | Temperature | Typical Yield |
| 1. Acetylation | Aniline | Acetic anhydride, Sodium acetate/Water | 5-10 min | Ice bath, then room temp | ~90% |
| 2. Bromination | Acetanilide | Bromine, Acetic acid | 15 min | Room temp | ~75-85% |
| 3. Hydrolysis | p-Bromoacetanilide | Concentrated Sulfuric acid/Water | 1 hour | Reflux | ~80-90% |
Experimental Protocols
Protocol 1: Step-wise Synthesis of p-Bromoaniline [5][6]
Step 1: Synthesis of Acetanilide (Protection) [6]
-
In a 125 mL Erlenmeyer flask, dissolve 2.0 g of aniline in 30 mL of water and 2.0 mL of concentrated hydrochloric acid.
-
Stir the mixture until the aniline completely dissolves.
-
Add 2.77 g (2.56 mL) of acetic anhydride and stir until it dissolves.
-
Immediately add a solution of 3.3 g of sodium acetate in 10 mL of water to the flask.
-
Stir vigorously for 5 minutes, then cool the flask in an ice bath to induce crystallization.
-
After 5-10 minutes, when no more crystals form, collect the acetanilide by vacuum filtration.
-
Wash the crystals with small volumes of cold water and air dry for 5 minutes.
Step 2: Synthesis of p-Bromoacetanilide (Bromination) [6]
-
Place 1.0 g of the dried acetanilide in a 50 mL Erlenmeyer flask.
-
Add 4.0 mL of acetic acid and swirl until the solid dissolves.
-
In a fume hood, add 2.5 mL of a 4.1 M bromine solution in acetic acid dropwise over 5 minutes with stirring.
-
Cover the flask and continue stirring for another 15 minutes to complete the reaction.
-
Pour the reaction mixture into a 150 mL beaker containing 30 mL of water. A precipitate should form.
-
If the solution has a bromine color, add a few drops of sodium bisulfite solution until the color is discharged.
-
Collect the crude product by vacuum filtration and wash the solid four times with 10 mL of cold water.
-
Recrystallize the crude product from a minimum amount of hot ethanol.
Step 3: Synthesis of p-Bromoaniline (Deprotection) [6]
-
Transfer 1.0 g of p-bromoacetanilide into a 100 mL round-bottomed flask.
-
Add 10 mL of water to the flask.
-
Chill the mixture and carefully and slowly add 10 mL of concentrated sulfuric acid.
-
Heat the mixture to reflux for 1 hour. The solid will initially be insoluble but will dissolve as the reaction progresses.
-
After cooling for 5-10 minutes, pour the reaction mixture onto ice in a beaker.
-
Neutralize the acidic solution by slowly adding aqueous sodium hydroxide until it is basic to litmus paper.
-
Collect the precipitated p-bromoaniline by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol/water or by steam distillation.[8]
B. Direct Bromination Methods
Alternative, more direct methods for the bromination of anilines have been developed to improve atom economy and reduce the number of synthetic steps.
Protocol 2: Copper-Catalyzed Oxidative Bromination of Anilines [1]
This method allows for the regioselective bromination of free anilines under mild conditions.[1]
-
To a solution of the aniline (7.24 mmol) in a mixture of acetonitrile (20 mL) and water (10 mL), add CuSO₄·5H₂O (0.452 g, 1.81 mmol, 25 mol%).
-
Add NaBr (1.34 g, 13.0 mmol, 1.8 equiv.) and Na₂S₂O₈ (2.41 g, 10.1 mmol, 1.4 equiv.) simultaneously in three portions at 7 °C over 15 minutes.
-
Stir the mixture at 7 °C for 2 hours and then at 25 °C for 22 hours.
-
Quench the reaction by adding Na₂S₂O₃ (572 mg, 3.62 mmol).
-
Extract the mixture with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Workflow for Multi-Step Synthesis of p-Bromoaniline
Caption: Workflow for the three-step synthesis of p-bromoaniline.
II. Preparation of Fluorinated Aniline Derivatives
The introduction of fluorine into aromatic rings is more challenging than other halogens due to the high reactivity of elemental fluorine and the often harsh conditions required for other fluorinating agents. Several methods have been developed, with the choice of method depending on the desired substitution pattern and the available starting materials.
A. Reduction of Fluoronitrobenzenes
A common and practical approach to synthesizing fluorinated anilines is the reduction of the corresponding fluoronitrobenzene precursors. This method is advantageous due to the commercial availability of a wide range of fluoronitroaromatics.
Reaction Scheme: Fluoronitrobenzene → Fluoroaniline
Quantitative Data Summary
| Method | Reactants | Catalyst/Reagents | Solvent | Reaction Time | Temperature | Typical Yield |
| Catalytic Hydrogenation | 4-Fluoronitrobenzene | 10% Pd/C, H₂ | Methanol | 3 h | Room temp | >99%[9] |
| Iron Reduction | 3-Chloro-4-fluoronitrobenzene | Fe powder, HCl | Water | Varies | 80-90°C | ~90%[10] |
Experimental Protocols
Protocol 3: Catalytic Hydrogenation of 4-Fluoronitrobenzene [9]
-
To a solution of 4-fluoro-1-nitrobenzene (2.00 mmol) in methanol (10 mL), add 10% Pd/C (21 mg, 0.020 mmol).
-
Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solids through a pad of Celite and wash with dichloromethane (25 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 4-fluoroaniline.
Protocol 4: Synthesis of 3-Chloro-4-fluoroaniline by Iron Reduction [10]
-
In a reaction vessel, create a mixture of 3-chloro-4-fluoronitrobenzene and iron powder in water.
-
Heat the mixture to 60°C with stirring.
-
Slowly add hydrochloric acid to the mixture, allowing the temperature to rise and maintaining it between 80-90°C.
-
Continue stirring until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the product.
B. Synthesis from Aromatic Azides
A more specialized method for preparing fluorinated anilines involves the reaction of aromatic azides with anhydrous hydrogen fluoride. This method offers good yields but requires specialized equipment and handling of highly corrosive and toxic anhydrous HF.[11]
Reaction Scheme (Two-Step): Aniline derivative → Aromatic Azide → Fluoroaniline derivative
Workflow for Catalytic Hydrogenation of Fluoronitrobenzene
Caption: Experimental workflow for fluoroaniline synthesis.
III. Purification and Characterization
Purification:
-
Recrystallization: This is a standard technique for purifying solid products like acetanilide, bromoacetanilide, and the final bromoaniline and fluoroaniline products.[6] A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Vacuum Filtration: Used to separate solid products from liquid reaction mixtures or crystallization solvents.[5][6]
-
Distillation: Liquid anilines can be purified by distillation, often under reduced pressure to prevent decomposition at high temperatures.[8] Adding zinc dust during distillation can help prevent oxidation and discoloration.[8]
-
Column Chromatography: This is a versatile technique for purifying both solid and liquid products, especially for separating mixtures of isomers or removing colored impurities.[1]
Characterization:
-
Thin Layer Chromatography (TLC): Used to monitor the progress of a reaction and to assess the purity of the product.[12]
-
Melting Point: A sharp melting point range is a good indicator of the purity of a solid compound.
-
Spectroscopy (NMR, IR, Mass Spectrometry): These techniques are used to confirm the structure of the synthesized products.
IV. Safety Precautions
-
Aniline and its derivatives are toxic and can be absorbed through the skin.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling volatile or hazardous reagents like bromine, acetic anhydride, and concentrated acids.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Concentrated acids like sulfuric and hydrochloric acid are highly corrosive. Add them slowly and carefully, especially when diluting or mixing.
-
Hydrogen gas is flammable. Ensure that the catalytic hydrogenation is performed in a well-ventilated area away from ignition sources.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. studylib.net [studylib.net]
- 7. scribd.com [scribd.com]
- 8. reddit.com [reddit.com]
- 9. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 12. Synthesis Process of p-Bromoaniline - LISKON [liskonchem.com]
Application Notes and Protocols for 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline (CAS No. 863111-48-2). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 863111-48-2[1] |
| Molecular Formula | C7H4BrClF3N[1] |
| Molecular Weight | 274.47 g/mol [1] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling. The primary hazards include:
-
Acute toxicity (oral, dermal, inhalation).[2]
It is imperative to avoid all personal contact, including inhalation of dust or fumes.[2] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Do not eat, drink, or smoke when using this product.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[4] | Prevents skin contact and absorption, as aromatic amines can be absorbed through the skin.[4] |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[4] | Protects eyes from dust particles and splashes of solutions containing the compound.[4] |
| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing that covers the legs.[4] | Protects the skin from accidental spills and contamination.[4] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[4] If engineering controls are insufficient, a dust mask (type N95 or equivalent) or a full-face respirator may be necessary.[4][5] | Prevents inhalation of airborne dust or aerosols, a primary route of exposure.[4] |
Storage Procedures
Proper storage is essential to maintain the stability and integrity of this compound.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry area.[2][6] |
| Atmosphere | Store under an inert atmosphere if possible to prevent degradation.[3] |
| Container | Keep containers securely sealed in their original packaging.[2] |
| Ventilation | Store in a well-ventilated place.[2][3][6] |
| Security | Store locked up.[2][7] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] |
Experimental Protocols
5.1. General Handling Protocol
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that safety showers and eyewash stations are readily accessible.[4]
-
Prepare the workspace within a certified chemical fume hood.
-
-
Handling:
-
Post-Handling:
5.2. Spill and Emergency Protocol
In the event of a spill, follow these procedures immediately.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
If dry, use dry clean-up procedures and avoid generating dust.[2] Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[2]
-
If wet, absorb the spill with an inert material (e.g., sand, silica gel) and place it in a labeled container for disposal.[8][9]
-
Wash the spill area with large amounts of water, preventing runoff into drains.[2]
-
-
Major Spills:
5.3. First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[10] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[10] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[10] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10] |
5.4. Disposal Protocol
Waste material is classified as hazardous and must be disposed of accordingly.
-
Product Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[10] Do not discharge to sewer systems.[10]
-
Contaminated Packaging Disposal: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[10] Alternatively, the packaging can be punctured to make it unusable for other purposes and disposed of in a sanitary landfill.[10]
Visualizations
Caption: General workflow for safely handling this compound.
Caption: Decision-making process for spill containment and cleanup.
References
- 1. 863111-48-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. cpwr.com [cpwr.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Page loading... [wap.guidechem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols: Personal Protective Equipment (PPE) for Handling Halogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated anilines are a class of aromatic amines that are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. However, these compounds can pose significant health risks, including toxicity upon inhalation, ingestion, and skin absorption.[1][2][3][4] Some halogenated anilines are also suspected carcinogens.[5][6] Therefore, the proper selection and use of personal protective equipment (PPE) are paramount to ensure the safety of laboratory personnel. These application notes provide detailed protocols and guidance for the selection of appropriate PPE when handling halogenated anilines.
Hazard Assessment
Before commencing any work with halogenated anilines, a thorough hazard assessment must be conducted. This assessment should consider the specific halogenated aniline being used, its concentration, the quantity being handled, and the nature of the experimental procedure (e.g., potential for splashing, aerosol generation, or heating). The Safety Data Sheet (SDS) for the specific compound is a critical resource for this assessment.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]
Key Hazards of Halogenated Anilines:
-
Toxicity: Halogenated anilines can be toxic if they enter the body.[1][2][3][4]
-
Skin and Eye Irritation/Damage: Direct contact can cause severe skin burns and eye damage.[3][5][8][16]
-
Methemoglobinemia: Aniline and its derivatives can interfere with the blood's ability to carry oxygen, leading to a condition called methemoglobinemia, characterized by headache, dizziness, and a bluish discoloration of the skin and lips.[2][12]
-
Carcinogenicity: Some halogenated anilines are suspected of causing cancer.[5][6]
Engineering Controls
The first line of defense against exposure to hazardous chemicals is the implementation of engineering controls. All work with halogenated anilines should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][5][6][9][10][11][12][14][15][17] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[6][12][15]
Personal Protective Equipment (PPE) Selection
When engineering controls are not sufficient to eliminate all risks of exposure, appropriate PPE must be worn. The following sections detail the selection criteria for different types of PPE.
The selection of appropriate chemical-resistant gloves is critical, as skin absorption is a primary route of exposure for anilines.[1][2][18] Glove selection should be based on the specific halogenated aniline being used and the duration of contact. Glove performance is typically evaluated based on three key parameters as defined by standards such as EN 374: breakthrough time, permeation, and degradation.[1][2][5][6][19]
-
Breakthrough Time (BTT): The time it takes for a chemical to be detected on the inside of the glove.
-
Permeation: The process by which a chemical moves through a glove material on a molecular level.
-
Degradation: The deterioration of the glove material upon contact with a chemical.
Table 1: Glove Material Compatibility with Anilines
| Glove Material | General Recommendation for Anilines | Potential Limitations |
| Butyl Rubber | Excellent | Poor against aliphatic, aromatic, and halogenated hydrocarbons.[20][21] |
| Viton™ | Excellent | Expensive; poor against ketones.[20] |
| Neoprene | Good | Poor for halogenated and aromatic hydrocarbons.[20] |
| Nitrile | Fair to Good (for incidental contact) | Not recommended for prolonged immersion.[20][22] Clear indication of tears and breaks.[20] |
| Natural Rubber (Latex) | Poor | Not recommended for handling many chemicals, including anilines.[21] |
| Polyvinyl Chloride (PVC) | Poor | Not recommended for many organic solvents. |
Note: This table provides general guidance. It is crucial to consult the glove manufacturer's specific chemical resistance data for the halogenated aniline of interest.
Experimental Protocol for Glove Permeation Testing (based on ASTM F739)
This protocol outlines the general procedure for determining the breakthrough time and permeation rate of a chemical through a glove material.
-
Test Cell Assembly: A test cell is used that consists of two chambers separated by the glove material to be tested.
-
Challenge Chemical Introduction: The challenge chamber is filled with the halogenated aniline.
-
Collection Medium: The collection chamber contains a medium (gas or liquid) that is continuously monitored for the presence of the halogenated aniline.
-
Sampling and Analysis: Samples are periodically taken from the collection medium and analyzed using a sensitive analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to detect any permeated chemical.
-
Breakthrough Time Determination: The normalized breakthrough time is the time elapsed from the initial contact of the chemical with the glove material to the time at which the chemical is detected at a specific permeation rate (e.g., 0.1 µg/cm²/min).[16]
-
Permeation Rate Calculation: The steady-state permeation rate is calculated from the slope of the concentration of the permeated chemical in the collection medium over time.
To protect against splashes of halogenated anilines, chemical splash goggles are the minimum requirement.[8][19] A face shield worn over safety glasses may be necessary when there is a higher risk of splashing.[1][2][6]
A laboratory coat should be worn to protect against minor splashes.[19] For tasks with a higher risk of significant skin contact, a chemically resistant apron or a full-body suit may be necessary.[1][2] Contaminated clothing should be removed immediately and laundered separately before reuse.[5][9]
Respiratory protection is required when engineering controls cannot maintain exposure below established limits, during spill cleanup, or when working with highly volatile halogenated anilines.[1][2][19] The selection of a respirator depends on the airborne concentration of the contaminant.
Table 2: Respirator Selection for Halogenated Anilines
| Condition | Recommended Respirator Type | NIOSH Cartridge Color Code |
| Low vapor concentrations (below the Permissible Exposure Limit, PEL) but as a precaution | Air-purifying half-mask respirator with organic vapor (OV) cartridges | Black[23][24] |
| Concentrations up to 10 times the PEL | Air-purifying full-facepiece respirator with organic vapor (OV) cartridges | Black[23][24] |
| Concentrations above 10 times the PEL or unknown concentrations | Supplied-air respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | N/A |
| Emergency situations (e.g., large spills) | Self-Contained Breathing Apparatus (SCBA) | N/A |
Note: A cartridge change-out schedule must be established to ensure the cartridges are replaced before the end of their service life.[11][23]
Experimental Protocol for Respirator Cartridge Service Life Testing (General Approach)
This protocol provides a general method for determining the service life of an organic vapor cartridge against a specific halogenated aniline.
-
Test Atmosphere Generation: A controlled atmosphere containing a known concentration of the halogenated aniline vapor is generated in a test chamber.
-
Cartridge Challenge: The respirator cartridge is connected to a pump that draws the test atmosphere through it at a constant flow rate, simulating breathing.
-
Downstream Monitoring: The air downstream of the cartridge is continuously monitored using a sensitive detector to measure the concentration of the halogenated aniline that breaks through.
-
Breakthrough Concentration: The service life is typically defined as the time it takes for the downstream concentration to reach a predetermined breakthrough concentration (e.g., 10% of the challenge concentration).
-
Data Analysis: The breakthrough time is recorded, and this data is used to establish a cartridge change-out schedule for specific workplace conditions.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling halogenated anilines.
Caption: PPE selection workflow for handling halogenated anilines.
Summary and Recommendations
The safe handling of halogenated anilines in a research and development setting is achievable through a combination of robust engineering controls and the diligent use of appropriate personal protective equipment. A thorough understanding of the hazards associated with the specific halogenated aniline, coupled with the correct selection of gloves, eye protection, protective clothing, and respiratory protection, is essential for minimizing the risk of exposure. Always refer to the Safety Data Sheet and consult with your institution's environmental health and safety department for specific guidance.
References
- 1. A Guide To Glove Safety: EN 374 - SafetyGloves.co.uk [safetygloves.co.uk]
- 2. uk.unigloves.com [uk.unigloves.com]
- 3. queensu.ca [queensu.ca]
- 4. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 5. blog.atom.com.au [blog.atom.com.au]
- 6. bobdalegloves.com [bobdalegloves.com]
- 7. standardsafety.com [standardsafety.com]
- 8. gerryowood.com [gerryowood.com]
- 9. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eTool : Respiratory Protection - Respirator Change Schedules - Conducting Experimental Tests to Determine a Cartridge's Service Life | Occupational Safety and Health Administration [osha.gov]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 14. uwyo.edu [uwyo.edu]
- 15. static.csbsju.edu [static.csbsju.edu]
- 16. safety.duke.edu [safety.duke.edu]
- 17. research.columbia.edu [research.columbia.edu]
- 18. ASTM F739 method for testing the permeation resistance of protective clothing materials: critical analysis with proposed changes in procedure and test-cell design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. skanwear.com [skanwear.com]
- 20. Filters And Cartridges: Choosing The Right Components For Your Respirator - Blog [droppe.com]
- 21. med.navy.mil [med.navy.mil]
- 22. ehs.sfsu.edu [ehs.sfsu.edu]
- 23. northwestern.edu [northwestern.edu]
- 24. oshacode.com [oshacode.com]
Application Notes and Protocols for the Derivatization of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a key building block in medicinal chemistry and drug development. Its trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules.[1] The presence of both bromo and chloro substituents offers opportunities for selective functionalization, making it a versatile intermediate for the synthesis of a wide range of biologically active compounds, including those with potential antimicrobial, anti-inflammatory, or anticancer properties.[2] This document provides detailed protocols for several key derivatization reactions of this compound, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, acylation, and sulfonylation.
Key Derivatization Pathways
The primary amino group and the aryl halides of this compound are the main sites for derivatization. The following sections provide detailed protocols for common transformations at these positions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of arylamines.[3] For this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective amination at the C2 position.[3]
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C2 Position
This protocol describes a general procedure for the selective amination at the bromine-substituted position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the same flask, add the base (1.4-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aniline substrate.
-
Reaction: Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation. Then, heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination of Similar Substrates:
| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 3 | 5-Bromo-2-chloro-4-methoxypyrimidine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | Not specified |
Note: This table presents representative data for structurally similar compounds and should be used as a guideline for reaction optimization.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.[4] Similar to the Buchwald-Hartwig amination, the C-Br bond of this compound will react preferentially over the C-Cl bond. The electron-withdrawing trifluoromethyl group can make the oxidative addition step of the catalytic cycle more favorable.[5]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki coupling at the C2 position.
Materials:
-
This compound
-
Arylboronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask or reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion (typically 2-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data for Suzuki Coupling of Similar Substrates:
| Entry | Aryl Halide | Boronic Acid/Ester | Pd-Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
| 2 | 2-Bromo-5-(bromomethyl)thiophene | 3-chloro-4-fluoro phenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | Good |
| 3 | 2-Amino-5-bromo-4-t-butylthiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 100 | 12 | Estimated High |
Note: This table provides representative data for Suzuki coupling reactions of various bromo-heterocycles and bromo-indazoles, which can serve as a guide for optimizing the reaction of this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
N-Acylation
N-acylation of the primary amino group of this compound is a fundamental transformation to produce amides, which are prevalent in many pharmaceutical compounds. This can be achieved using acyl chlorides or by coupling with carboxylic acids.
Experimental Protocol: N-Acylation with an Acyl Chloride
This protocol describes a general procedure for the N-acylation using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride
-
Non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Round-bottom flask
-
Ice bath
Procedure:
-
Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in the anhydrous solvent under an inert atmosphere. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the base (1.1-1.5 eq.) to the stirred solution.
-
Acyl Chloride Addition: Add the acyl chloride (1.0-1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data for N-Acylation of Anilines:
| Entry | Aniline | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | 4-Acetylpiperidine-1-carbonyl chloride | Triethylamine | DCM | 4 | 92 |
| 2 | 4-Methoxyaniline | 4-Acetylpiperidine-1-carbonyl chloride | Triethylamine | DCM | 3 | 95 |
| 3 | 4-Chloroaniline | 4-Acetylpiperidine-1-carbonyl chloride | Potassium Carbonate | DMF | 6 | 88 |
Note: This table provides representative yields for the N-acylation of various anilines and serves as a general guide.
Experimental Workflow for N-Acylation
References
Application Notes and Protocols for Monitoring Reaction Progress of 2-bromo-4-chloro-6-(trifluoromethyl)aniline (C7H4BrClF3N)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the reaction progress of the compound 2-bromo-4-chloro-6-(trifluoromethyl)aniline. This compound, with the molecular formula C7H4BrClF3N, is a halogenated and trifluoromethylated aromatic amine, a structural motif frequently found in pharmaceutical and agrochemical candidates.[1][2] Accurate monitoring of its synthesis is crucial for reaction optimization, yield maximization, and impurity profiling.
The following sections detail the application of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture.[3][4] For monitoring the reaction of 2-bromo-4-chloro-6-(trifluoromethyl)aniline, a reversed-phase HPLC method is typically suitable.
Application Note: HPLC for Reaction Monitoring
This method allows for the quantification of the starting material, intermediates, and the final product in the reaction mixture. By tracking the decrease in the reactant peak area and the increase in the product peak area over time, the reaction conversion can be accurately determined. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, aiding in peak identification and purity assessment.[5][6]
Table 1: HPLC Method Parameters and Retention Times
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Gradient | 30% ACN to 90% ACN in 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm |
| Retention Time (Reactant) | ~5.2 min |
| Retention Time (Product) | ~8.7 min |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[7]
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Set the column temperature and detector wavelength as specified in Table 1.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Acquire the chromatogram for the duration of the gradient program.
-
-
Data Processing:
-
Integrate the peak areas of the reactant and product.
-
Calculate the percent conversion using the following formula: % Conversion = [Product Peak Area / (Reactant Peak Area + Product Peak Area)] * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of volatile and semi-volatile compounds.[8] It is particularly well-suited for analyzing halogenated aromatic compounds.
Application Note: GC-MS for Reaction Monitoring and Impurity Profiling
GC-MS provides not only quantitative information about the reaction progress but also structural information about the components in the mixture. The mass spectrum of each separated component serves as a fingerprint, enabling the identification of the starting material, product, and any byproducts or impurities.[7][9] This is invaluable for understanding reaction mechanisms and optimizing conditions to minimize impurity formation.
Table 2: GC-MS Method Parameters and Mass Spectra Data
| Parameter | Value |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| Injection Mode | Split (10:1) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-400 m/z |
| Reactant m/z (key fragments) | 271, 273, 192, 164 |
| Product m/z (key fragments) | [Hypothetical values based on expected product] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot in a suitable volatile solvent (e.g., 1 mL of ethyl acetate or dichloromethane).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Transfer the organic layer to a GC vial.
-
-
Instrument Setup:
-
Condition the GC column according to the manufacturer's instructions.
-
Set the instrument parameters as detailed in Table 2.
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
-
Data Processing:
-
Identify the peaks corresponding to the reactant and product by their retention times and mass spectra.
-
Quantify the relative amounts by integrating the peak areas in the TIC.
-
Analyze the mass spectra of unknown peaks to identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[10] For compounds containing fluorine, ¹⁹F NMR is a particularly powerful tool for reaction monitoring due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus.[11]
Application Note: ¹⁹F NMR for Real-Time Reaction Monitoring
The trifluoromethyl group in 2-bromo-4-chloro-6-(trifluoromethyl)aniline provides a unique ¹⁹F NMR signal. As the reaction proceeds, the chemical environment of the CF₃ group will change, resulting in a shift in its ¹⁹F NMR resonance. This allows for direct, real-time monitoring of the reaction in the NMR tube without the need for sample workup.[11][12] ¹H NMR can also be used to monitor changes in the aromatic protons.
Table 3: NMR Data for Reaction Monitoring
| Nucleus | Reactant Chemical Shift (ppm) | Product Chemical Shift (ppm) | Solvent |
| ¹⁹F | ~ -62.5 | [Hypothetical value, e.g., ~ -65.0] | CDCl₃ |
| ¹H (aromatic) | 7.8 (d), 7.6 (d) | [Hypothetical values] | CDCl₃ |
Experimental Protocol: In Situ NMR Reaction Monitoring
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the starting material in a deuterated solvent (e.g., CDCl₃).
-
Add the other reactants to initiate the reaction.
-
-
Instrument Setup:
-
Analysis:
-
Acquire the NMR spectra over the course of the reaction.
-
-
Data Processing:
-
Integrate the signals corresponding to the reactant and product in the ¹⁹F NMR spectra.
-
Calculate the molar ratio of reactant to product at each time point to determine the reaction kinetics.
-
Visualizations
Caption: Experimental workflow for reaction monitoring.
Caption: Interrelation of analytical methods.
References
- 1. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 2. Research progress on trifluoromethyl-based radical reaction process | Semantic Scholar [semanticscholar.org]
- 3. iosrphr.org [iosrphr.org]
- 4. scispace.com [scispace.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. omicsonline.org [omicsonline.org]
- 9. rsc.org [rsc.org]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asahilab.co.jp [asahilab.co.jp]
- 12. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 13. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Application Notes and Protocols for the Safe Disposal of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety guidelines for the management and disposal of waste containing 2-Bromo-5-chloro-4-(trifluoromethyl)aniline. Adherence to these procedures is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is a halogenated aromatic amine and should be handled as hazardous material.
Hazard Assessment and Regulatory Overview
This compound is a halogenated aromatic compound that presents multiple hazards. Like many halogenated anilines, it should be treated as potentially toxic and harmful through ingestion, inhalation, and skin contact.[1][2] Due to its chemical structure, which includes bromine, chlorine, and fluorine, it is classified as a halogenated organic compound. Waste containing this substance must be segregated from non-halogenated waste streams and managed as hazardous waste in accordance with local, state, and federal regulations.[3][4] In the United States, waste generated from the production of aniline and chlorinated hydrocarbons may be assigned specific waste codes by the Environmental Protection Agency (EPA).[5][6]
Personal Protective Equipment (PPE) and Handling
Before handling this compound or its waste, it is mandatory to wear appropriate personal protective equipment (PPE). All handling procedures should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption.[7] |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Protects eyes and face from splashes of the compound or its solutions.[9] |
| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing that covers the arms and legs. | Protects skin from accidental spills and contamination.[7] |
| Respiratory Protection | All handling must be performed in a chemical fume hood. | Prevents inhalation of dust or vapors.[8] |
Spill Management Protocol
In the event of a spill, the following protocol should be initiated immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the chemical fume hood is operating correctly to ventilate the area.
-
Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep up the material, avoiding dust generation.[9][10]
-
Collect: Collect the absorbed material and contaminated debris into a designated, sealable, and properly labeled hazardous waste container.[9]
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report: Report the spill to the institutional Environmental Health and Safety (EHS) office.
Ultimate Disposal Method: Incineration
The standard and recommended method for the ultimate disposal of this compound is high-temperature incineration in a licensed hazardous waste facility.[11] The incinerator must be equipped with an afterburner and a scrubber to neutralize harmful combustion by-products such as hydrogen halides (HF, HCl, HBr) and nitrogen oxides (NOx).
Protocol for Preparing Waste for Incineration
-
Segregation: Collect all waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container. Do not mix with non-halogenated waste.[3][4]
-
Containerization: Use a robust, leak-proof container that is compatible with the waste. Ensure the container is tightly sealed.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste storage area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.
Quantitative Data: Incineration Efficiency
While specific data for this compound is not available, the Destruction and Removal Efficiency (DRE) for similar fluorinated compounds is typically very high.
| Compound Class | Scrubber Type | Destruction and Removal Efficiency (DRE) |
| Perfluorinated Compounds (e.g., C3F8) | Plasma Scrubber | 0.998 ± 0.002[12] |
| Perfluorinated Compounds (e.g., c-C4F8) | Catalytic Scrubber | 0.998 ± 0.002[12] |
| Halogenated Organic Compounds | General Incineration | > 99.99% |
Laboratory-Scale Waste Pre-treatment Methods
For small quantities of aqueous waste, pre-treatment can be employed to reduce the hazard before collection for ultimate disposal. These methods should only be performed by trained personnel in a controlled laboratory setting.
Protocol for Advanced Oxidation Process (AOP)
Advanced Oxidation Processes (AOPs) utilize highly reactive hydroxyl radicals (•OH) to mineralize organic pollutants into carbon dioxide, water, and inorganic salts.[13][14][15] The UV/H₂O₂ process is a common AOP suitable for laboratory scale.
Experimental Protocol:
-
Preparation: In a quartz reaction vessel equipped with a magnetic stirrer and a UV lamp (e.g., 254 nm), add the aqueous waste containing this compound. The concentration should ideally be below 100 mg/L.
-
Acidification: Adjust the pH of the solution to between 3 and 4 with sulfuric acid to optimize the reaction.
-
Reagent Addition: Add hydrogen peroxide (H₂O₂) to the solution. A typical starting molar ratio of [H₂O₂] to [pollutant] is 10:1 to 100:1.
-
Initiation: Turn on the magnetic stirrer and the UV lamp to initiate the reaction.
-
Reaction: Allow the reaction to proceed for 1 to 4 hours. Monitor the degradation of the target compound using a suitable analytical method (e.g., HPLC).
-
Quenching: After the reaction, quench any residual H₂O₂ by adding a small amount of sodium sulfite or by raising the pH to neutral.
-
Disposal: The treated solution, although with significantly reduced organic hazard, should still be collected as hazardous aqueous waste for final disposal.
| Treatment Method | Target Pollutant Class | Typical Degradation Efficiency |
| Advanced Oxidation (UV/H₂O₂) | Halogenated Aromatics | > 90% |
Protocol for Reductive Dehalogenation
Reductive dehalogenation can be used to remove the bromine and chlorine atoms from the aromatic ring, reducing the compound's toxicity and halogen content. Catalytic hydrogenation is a common method.[16]
Experimental Protocol:
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation), dissolve the waste containing this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add 5-10 mol% of a palladium on carbon catalyst (e.g., 10% Pd/C).
-
Base Addition: Add a stoichiometric amount of a base, such as sodium acetate or triethylamine, to neutralize the HBr and HCl formed during the reaction.
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-3 atm or a balloon).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Workup: After the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst. The filter cake should be handled as hazardous solid waste.
-
Disposal: The resulting filtrate, containing the dehalogenated product, should be collected as halogenated organic waste for final disposal by incineration. While the primary halogen toxicity is reduced, it is still a complex organic mixture.
Visualizations
Disposal Workflow
References
- 1. besjournal.com [besjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 5. Advanced Oxidation Processes for Wastewater Treatment | GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced oxidation processes for water and wastewater treatment – Guidance for systematic future research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. mdpi.com [mdpi.com]
- 13. Advanced Oxidation Processes - Definition | AWC [membranechemicals.com]
- 14. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 15. Photochemical Advanced Oxidation Processes for Water and Wastewater Treatment | Bentham Science [eurekaselect.com]
- 16. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be effectively achieved through the electrophilic bromination of 4-chloro-3-(trifluoromethyl)aniline. The amino group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. In this specific substrate, both groups direct the incoming electrophile to the 2-position, making this a regioselective transformation. A mild brominating agent such as N-Bromosuccinimide (NBS) is recommended to avoid over-bromination.
Experimental Protocol
This protocol is adapted from established procedures for the bromination of similar anilines.[1][2]
Materials:
-
4-chloro-3-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DMF.
-
Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the aniline solution at room temperature (20°C) with vigorous stirring.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours.[2] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.[2]
-
Extraction: Wash the organic layer with brine solution.[2] Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Data Presentation
Table 1: Proposed Reaction Conditions for the Synthesis of this compound
| Parameter | Value/Condition | Reference |
| Substrate | 4-chloro-3-(trifluoromethyl)aniline | N/A |
| Reagent | N-Bromosuccinimide (NBS) | [2] |
| Stoichiometry | 1.0 eq. of NBS | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Temperature | 20 °C (Room Temperature) | [2] |
| Reaction Time | 3 hours | [2] |
| Expected Major Product | This compound | N/A |
| Potential Side Products | Dibrominated products | [2] |
Troubleshooting and FAQs
Q1: My reaction yield is low. What are the common causes?
A1: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time if necessary.
-
Substrate purity: Ensure the starting material, 4-chloro-3-(trifluoromethyl)aniline, is of high purity. Impurities can interfere with the reaction.
-
Reagent quality: N-Bromosuccinimide can decompose over time. Use a fresh bottle of NBS or recrystallize it before use.
-
Moisture: The presence of water can affect the reactivity of NBS. Ensure that the solvent (DMF) is anhydrous and the reaction is carried out under a dry atmosphere.
-
Work-up losses: The product may be partially lost during the extraction and purification steps. Optimize your extraction and purification procedures to minimize losses.
Q2: I am observing the formation of multiple products. How can I improve the selectivity?
A2: The formation of multiple products, primarily dibrominated species, is a common issue in the bromination of anilines due to the strong activating nature of the amino group.[3][4][5]
-
Control stoichiometry: Use a strict 1:1 stoichiometry of the aniline to NBS. Adding NBS in portions can help maintain a low concentration of the brominating agent and reduce the likelihood of over-bromination.
-
Lower reaction temperature: Running the reaction at a lower temperature (e.g., 0°C) can increase the selectivity for the mono-brominated product.
-
Alternative brominating agents: While NBS is generally selective, other mild brominating agents like 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one can also be considered for achieving high selectivity.[1][6]
Q3: How do I effectively purify the final product?
A3: Purification of this compound can be achieved through a couple of methods:
-
Column Chromatography: This is a highly effective method for separating the desired product from any unreacted starting material and side products. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization can be a simple and efficient purification method.[7] The choice of solvent is crucial and should be determined experimentally (e.g., ethanol, methanol, or hexane).[7]
Q4: My purified product is colored. What does this indicate?
A4: A pure product should ideally be a colorless to light yellow solid or liquid.[7] A darker color, such as brown or reddish-brown, may indicate the presence of oxidized impurities.[7] These can sometimes be removed by an additional purification step, such as passing a solution of the product through a short plug of silica gel or activated carbon.
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: To accurately determine the purity of this compound and identify any impurities, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product and can reveal the presence of impurities.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: Based on common organic synthesis strategies for halogenated anilines, the most probable and direct synthetic route is the electrophilic bromination of 4-chloro-3-(trifluoromethyl)aniline. This reaction typically utilizes a brominating agent to introduce a bromine atom onto the aromatic ring.
Q2: What are the potential common impurities I might encounter during the synthesis of this compound?
A2: Several impurities can arise from the synthesis process. The most common ones include:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting material, 4-chloro-3-(trifluoromethyl)aniline.
-
Over-brominated Species: Excessive bromination can result in the formation of di-bromo derivatives, such as 2,6-Dibromo-4-chloro-5-(trifluoromethyl)aniline. The amino group of anilines is a strong activating group, making the aromatic ring susceptible to multiple halogenations.[1]
-
Positional Isomers: Although the directing effects of the substituents on the aniline ring favor the formation of the desired product, minor amounts of other positional isomers of this compound could be formed.[1]
-
Residual Solvents and Reagents: Depending on the workup and purification procedures, residual solvents and unreacted brominating agents or their byproducts may be present.
Q3: Which analytical techniques are best suited for identifying and quantifying impurities in my sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the main product from its impurities and for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing information on their molecular weight and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information about the main product and any significant impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating and identifying non-volatile impurities by providing both retention time and mass-to-charge ratio data.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on impurity profiles.
Issue 1: Presence of a significant amount of starting material, 4-chloro-3-(trifluoromethyl)aniline, in the final product.
-
Question: My post-reaction analysis (e.g., by HPLC or GC) shows a large peak corresponding to the starting material. What could be the cause and how can I resolve this?
-
Answer:
-
Possible Causes:
-
Insufficient Brominating Agent: The stoichiometry of the brominating agent to the starting material may be too low.
-
Low Reaction Temperature: The reaction may not have been conducted at a high enough temperature to go to completion.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Poor Reagent Quality: The brominating agent may have decomposed or be of low purity.
-
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure you are using a slight excess of the brominating agent.
-
Optimize Reaction Conditions: Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or a quick chromatographic method.
-
Check Reagent Quality: Use a fresh or properly stored brominating agent.
-
Purification: If the issue persists, the product can be purified using techniques like column chromatography or recrystallization to remove the unreacted starting material.
-
-
Issue 2: Detection of a higher molecular weight impurity with an isotopic pattern suggesting the presence of two bromine atoms.
-
Question: My MS analysis shows a significant impurity with a molecular weight higher than the product, and the isotopic pattern indicates two bromine atoms. What is this impurity and how can I avoid its formation?
-
Answer:
-
Likely Impurity: This is most likely a di-bromo-substituted product, such as 2,6-Dibromo-4-chloro-5-(trifluoromethyl)aniline. Aromatic amines are prone to polybromination.[2]
-
Possible Causes:
-
Excess of Brominating Agent: Using a large excess of the brominating agent can promote multiple brominations.
-
High Reaction Temperature: Higher temperatures can increase the rate of the second bromination.
-
Concentrated Reaction Mixture: A high concentration of reactants can lead to over-bromination.
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of the brominating agent, aiming for a molar ratio close to 1:1 with the starting material.
-
Temperature Control: Perform the reaction at a lower temperature. For example, by adding the brominating agent portion-wise at a reduced temperature.
-
Slower Addition: Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Purification: Utilize column chromatography to separate the desired mono-bromo product from the di-bromo impurity.
-
-
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Observation |
| 4-chloro-3-(trifluoromethyl)aniline (Starting Material) | C₇H₅ClF₃N | C₇H₅ClF₃N | 195.57 | Peak in HPLC/GC with a shorter retention time than the product. |
| 2,6-Dibromo-4-chloro-5-(trifluoromethyl)aniline (Over-brominated) | C₇H₃Br₂ClF₃N | C₇H₃Br₂ClF₃N | 352.37 | Peak in MS with a characteristic isotopic pattern for two bromine atoms. |
| Positional Isomers | C₇H₄BrClF₃N | C₇H₄BrClF₃N | 274.47 | Peaks in HPLC/GC with slightly different retention times from the main product. |
Experimental Protocols
Generalized Protocol for the Bromination of 4-chloro-3-(trifluoromethyl)aniline:
Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and scales.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid).
-
Addition of Brominating Agent: Cool the solution to a controlled temperature (e.g., 0-5 °C). Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine, 1.0-1.1 equivalents) in the same solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to consume any excess bromine. Extract the product into an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving common impurities in the synthesis of this compound.
References
Technical Support Center: Purification of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloro-4-(trifluoromethyl)aniline. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my crude this compound?
A1: Common impurities can arise from starting materials, side reactions during synthesis, or degradation. For halogenated trifluoromethyl anilines, these often include:
-
Positional Isomers: Depending on the synthetic route, other isomers of bromo-chloro-(trifluoromethyl)aniline may be present.
-
Over-halogenated Species: Di-brominated or di-chlorinated trifluoromethylaniline species can form if the halogenation reactions are not carefully controlled.
-
Unreacted Starting Materials: Residual starting materials from the synthesis may remain in the crude product.
-
Oxidation Products: Anilines are susceptible to oxidation, which can result in colored impurities.[1]
Q2: My crude product is a dark oil or solid. What is the cause of the color and how can I remove it?
A2: A dark color, such as reddish-brown, in the crude product typically indicates the presence of oxidized impurities.[1] These can often be removed by treating a solution of the crude product with activated charcoal followed by filtration before the final crystallization or by passing a solution of the compound through a short plug of silica gel.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for determining the purity of this compound and for identifying any impurities.[1]
Troubleshooting Purification Issues
This section addresses specific problems that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not crystallize | The solution is not saturated. | Boil off some of the solvent to concentrate the solution and attempt to recrystallize again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization. | |
| "Oiling out" instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration. Use a minimal amount of cold solvent to wash the crystals. |
| Colored impurities remain in crystals | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool and crystallize.[1] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities | The polarity of the mobile phase is not optimal. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound.[1] A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase the retention on the column and may improve separation from less polar impurities.[2] |
| The column was overloaded with the crude sample. | Use a larger diameter column or reduce the amount of sample loaded onto the column.[2] | |
| Isomeric impurities with similar polarity are present. | Consider using a different stationary phase like alumina or a phenyl-functionalized silica gel which can offer different selectivity. A very slow, shallow gradient elution may also improve the separation.[2] | |
| Product tailing or streaking on the column | Strong interaction between the basic aniline and the acidic silica gel. | Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica gel.[2] |
Experimental Protocols
Recrystallization Protocol
Note: Quantitative solubility data for this compound in common organic solvents is not widely available.[3] Therefore, solvent screening is a critical first step. Based on the structure (an aromatic amine with halogen and trifluoromethyl substituents), suitable solvent candidates include alcohols (e.g., ethanol, methanol) and non-polar solvents (e.g., hexanes), or mixtures thereof.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the selected hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase Selection: For this compound, silica gel is a commonly used stationary phase.[1]
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.[1] The optimal ratio should be determined by TLC, aiming for an Rf value of approximately 0.2-0.3 for the target compound.[1] To prevent tailing due to the basicity of the aniline, the addition of 1-2% triethylamine to the mobile phase is recommended.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the chromatography column and allow it to pack uniformly under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[2]
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder, which is then added to the top of the column.[2]
-
Elution: Begin eluting with the mobile phase. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to facilitate the movement of the compound down the column.
-
Fraction Collection: Collect fractions in an orderly manner (e.g., in test tubes).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Visual Workflow and Troubleshooting Guides
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
Troubleshooting guide for the nitration and reduction steps in aniline synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the nitration of benzene and the subsequent reduction of nitrobenzene to synthesize aniline.
Frequently Asked Questions (FAQs)
Nitration of Benzene
-
Q1: What are the most common causes of low yield in the nitration of benzene?
-
A1: Low yields can stem from several factors including incomplete reaction, suboptimal temperature control, and inefficient workup. It is crucial to maintain the reaction temperature below 50-60°C to prevent the formation of byproducts.[1][2][3] The use of a nitrating mixture composed of concentrated nitric acid and concentrated sulfuric acid is standard, with sulfuric acid acting as a catalyst to form the nitronium ion (NO₂⁺), the active electrophile.[1][4][5]
-
-
Q2: I am observing the formation of dinitrobenzene. How can I prevent this?
-
A2: The formation of dinitrobenzene is a common side reaction that occurs if the reaction temperature is too high or the reaction time is too long.[2] The nitro group is deactivating, making further substitution slower, but it can occur under forcing conditions.[4] To minimize over-nitration, maintain a reaction temperature at or below 50°C.[1][2][3]
-
-
Q3: My reaction mixture is turning dark, and I'm getting tarry byproducts. What is happening?
-
A3: Darkening of the reaction mixture and the formation of tarry substances are often due to oxidation side reactions, especially when working with activated aromatic compounds. Direct nitration of aniline, for instance, is known to yield tarry oxidation products.[6] While benzene is less susceptible, elevated temperatures can promote oxidation. Ensuring the purity of starting materials and maintaining strict temperature control can mitigate this issue.
-
Reduction of Nitrobenzene to Aniline
-
Q4: What are the common reducing agents for converting nitrobenzene to aniline?
-
A4: Several reducing agents can be used. A common laboratory method involves the use of a metal and acid, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl).[3][7][8] Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is also a widely used and efficient method.[7][9][10]
-
-
Q5: My aniline product is discolored (reddish-brown). What is the cause and how can I purify it?
-
A5: The discoloration of aniline is typically due to air oxidation, which forms colored impurities like p-benzoquinone and azobenzene.[11] To obtain a colorless or pale yellow product, it is important to minimize exposure to air and light during and after the reaction.[11][12] Purification can be achieved by distillation, often under reduced pressure, or by treating a solution of the product with activated charcoal to adsorb colored impurities before recrystallization or distillation.[11]
-
-
Q6: I'm having trouble separating the aniline from the reaction mixture during the workup. What should I do?
-
A6: After the reduction using a metal and acid, the aniline will be in the form of its salt (anilinium chloride). To isolate the free aniline, a base such as sodium hydroxide (NaOH) must be added to neutralize the remaining acid and deprotonate the anilinium ion.[13][14] Aniline can then be separated by steam distillation or solvent extraction.[13][15][16] If an emulsion forms during extraction, adding brine (a saturated aqueous solution of NaCl) can help to break it.[17]
-
Troubleshooting Guides
Nitration of Benzene
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Nitrobenzene | Incomplete reaction due to insufficient nitrating agent or reaction time. | Ensure the correct stoichiometry of concentrated nitric and sulfuric acids. Monitor the reaction by TLC to determine completion. |
| Reaction temperature too low. | Maintain the reaction temperature between 50-60°C.[1][18] | |
| Loss of product during workup. | Carefully separate the organic and aqueous layers. Wash the organic layer with dilute sodium carbonate to remove acidic impurities, followed by water.[18] | |
| Formation of Dinitrobenzene | Reaction temperature is too high. | Strictly maintain the reaction temperature at or below 50°C.[2][3] |
| Extended reaction time. | Monitor the reaction progress and stop it once the starting material is consumed. | |
| Dark Reaction Mixture / Tar Formation | Oxidation of starting material or product. | Use pure starting materials and ensure the reaction temperature does not exceed the recommended range. |
| Contaminants in the reaction vessel. | Use clean and dry glassware. |
Reduction of Nitrobenzene to Aniline
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | Insufficient reducing agent or reaction time. | Use a sufficient excess of the reducing metal (e.g., Sn or Fe) and acid. Heat the reaction under reflux to ensure completion.[3] |
| Inactive catalyst (for catalytic hydrogenation). | Use a fresh, active catalyst. Ensure the reaction system is free of catalyst poisons. | |
| Product Discoloration (Oxidation) | Exposure to air during reaction or workup. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12] Minimize air exposure during purification. |
| Presence of oxidizing impurities. | Use purified nitrobenzene as the starting material. | |
| Difficulty in Product Isolation | Aniline remains protonated as anilinium salt. | Add a strong base (e.g., NaOH) to the reaction mixture after the reduction is complete to liberate the free aniline.[13][14] |
| Emulsion formation during extraction. | Add brine to the separatory funnel to help break the emulsion.[17] | |
| Product is water-soluble. | If the product has some water solubility, perform multiple extractions with an organic solvent to maximize recovery. |
Experimental Protocols
1. Nitration of Benzene
This protocol describes the synthesis of nitrobenzene from benzene.
-
Materials:
-
Benzene (50 mL)
-
Concentrated Nitric Acid (60 mL)
-
Concentrated Sulfuric Acid (60 mL)
-
Dilute Sodium Carbonate solution
-
Anhydrous Calcium Chloride
-
-
Procedure:
-
To a round-bottomed flask, add 50 mL of benzene.
-
Prepare the nitrating mixture by carefully adding 60 mL of concentrated sulfuric acid to 60 mL of concentrated nitric acid, with cooling.
-
Slowly add the nitrating mixture to the benzene with constant shaking and cooling, ensuring the temperature does not exceed 60°C.[18]
-
After the addition is complete, heat the mixture on a water bath at 60°C for about 1.5 hours, or until a yellow oily layer of nitrobenzene forms.[18]
-
Cool the flask and transfer the contents to a separatory funnel.
-
Separate the lower layer of nitrobenzene.
-
Wash the nitrobenzene with dilute sodium carbonate solution to remove acidic impurities, followed by several washes with water.[18]
-
Dry the nitrobenzene over anhydrous calcium chloride and then purify by distillation.
-
2. Reduction of Nitrobenzene to Aniline
This protocol outlines the reduction of nitrobenzene to aniline using tin and hydrochloric acid.
-
Materials:
-
Nitrobenzene
-
Tin (Sn) metal
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Place nitrobenzene and tin metal in a round-bottomed flask.
-
Slowly add concentrated hydrochloric acid. The reaction is exothermic, so cool the flask as needed.[13]
-
Once the initial vigorous reaction subsides, heat the mixture under reflux for about 30-60 minutes to ensure the reaction goes to completion.[3][13]
-
To test for completion, a small amount of the reaction mixture can be diluted with water; a clear solution indicates all the nitrobenzene has reacted.[13]
-
Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline. This will precipitate tin hydroxides and liberate the free aniline.[13]
-
Isolate the aniline by steam distillation.[13] The distillate will be a milky mixture of aniline and water.
-
Separate the aniline from the aqueous layer using a separatory funnel. The aniline can be further purified by distillation.
-
Visualizations
Caption: Troubleshooting workflow for aniline synthesis.
Caption: Chemical pathway for the synthesis of aniline from benzene.
References
- 1. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. youtube.com [youtube.com]
- 8. Write the preparation method of nitro benzene. Explain any three redu - askIITians [askiitians.com]
- 9. pure.rug.nl [pure.rug.nl]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. scribd.com [scribd.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]
Identifying and minimizing side reactions in the synthesis of substituted anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize common side reactions during the synthesis of substituted anilines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for substituted anilines and their primary side reactions?
A1: The primary methods for synthesizing substituted anilines include the reduction of nitroarenes, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Each method has a characteristic set of potential side reactions.
-
Reduction of Nitroarenes: This is a widely used industrial method. The main side reactions involve the formation of intermediates like nitrosobenzene and phenylhydroxylamine, which can condense to form azoxybenzene and azobenzene.[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is versatile but can be prone to hydrodehalogenation, where the aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[3][4]
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups. Side reactions are less common under controlled conditions, but harsh conditions with strong bases can lead to the formation of regioisomers through a benzyne intermediate.[5]
-
N-Alkylation of Anilines: A common method for preparing N-substituted anilines. The most prevalent side reaction is over-alkylation, leading to di- and tri-alkylanilines, as the mono-alkylated product is often more nucleophilic than the starting aniline.[6]
Q2: My aniline product is always dark-colored or turns dark upon standing. What causes this and how can I prevent it?
A2: The dark coloration is typically due to the formation of oxidized impurities.[7] Anilines are susceptible to air oxidation, which can be accelerated by the presence of light or trace metal impurities. To prevent this, you can:
-
Use purified, colorless starting materials.[7]
-
Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[7]
-
During purification, treat the crude product with activated carbon, which will adsorb the colored impurities.[7]
-
Store the final product under an inert atmosphere, protected from light, and at a low temperature.
Q3: How can I control the regioselectivity during electrophilic substitution on an aniline derivative?
A3: The amino group (-NH₂) is a strong ortho-, para-director. However, in the presence of strong acids (like in nitration or Friedel-Crafts reactions), the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director.[8][9] To achieve selective ortho- or para-substitution, the amino group's reactivity must be moderated. This is typically done by converting it into an amide (e.g., acetanilide) through acetylation.[7][9] The amide is still an ortho-, para-director but is less activating, preventing polysubstitution and protecting the amino group from reacting with acids. The amino group can be regenerated later by hydrolysis.[7]
Q4: What is hydrodehalogenation in the context of Buchwald-Hartwig amination, and how can it be minimized?
A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reductively cleaved, replacing the halogen with a hydrogen atom.[3][7] This side reaction is often caused by the formation of a palladium-hydride species.[3] To minimize it:
-
Choice of Base: The selection of the base is critical. Weaker bases like K₃PO₄ are often preferred over stronger bases like NaOtBu, which can promote the formation of palladium-hydrides.[7]
-
Anhydrous Conditions: Ensure the reaction environment is free of water and other protic sources that can generate palladium hydrides.[3]
-
Ligand Selection: The choice of phosphine ligand can influence the competition between the desired cross-coupling and the undesired reductive dehalogenation.[7]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Reactivity of Starting Materials | For N-alkylation, anilines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[6] Consider using a more reactive alkylating agent (e.g., iodides > bromides > chlorides).[6] For SNAr, ensure the aromatic ring has sufficient activation from electron-withdrawing groups.[5] |
| Inappropriate Reaction Conditions | Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature while monitoring for byproduct formation.[6][10] Solvent: The solvent can significantly impact solubility and reaction rate. Experiment with different solvents to find an optimal balance.[6] |
| Catalyst Inactivity (for catalyzed reactions) | For Buchwald-Hartwig, ensure the palladium catalyst has not degraded. Using air- and moisture-stable precatalysts like tBuXPhos Pd G3 can simplify handling and ensure consistent activity.[3] |
| Product Loss During Workup | The desired product may be lost if it has some solubility in the aqueous phase during extraction.[6] Perform multiple extractions with an appropriate organic solvent to ensure complete recovery.[10] |
Problem 2: Formation of Multiple Products (Polysubstitution / Over-alkylation)
| Potential Cause | Troubleshooting Steps & Solutions |
| Over-alkylation in N-Alkylation Reactions | Control Stoichiometry: Use a large excess of aniline compared to the alkylating agent to favor mono-alkylation.[6] Conversely, an excess of the alkylating agent will favor di-alkylation.[6] Lower Temperature: Reducing the reaction temperature can help decrease the rate of subsequent alkylation steps.[6] |
| Polysubstitution in Electrophilic Aromatic Substitution | Protect the Amino Group: The -NH₂ group is a very strong activator. Convert it to an amide (e.g., by reacting with acetic anhydride) to reduce its activating strength before performing reactions like halogenation or nitration.[7][9] This prevents reactions like the formation of 2,4,6-tribromoaniline when targeting monobromination.[11] |
Problem 3: Side Products from Reduction of Nitroarenes
| Reaction Condition | Primary Side Products | Yield of Aniline | Mitigation Strategy |
| Industrial Hydrogenation (e.g., Raney Ni) | Azoxybenzene, Azobenzene[1] | 80-90%[1] | Optimize temperature (35–125 °C) and H₂ pressure (≥0.6 MPa).[1] |
| Metal Hydrides (e.g., LiAlH₄) | Azo compounds[12] | Low | Generally not used for reduction to anilines due to this side reaction.[12] |
| Basic Alcoholic Media | Azoxy derivatives, hydrolysis byproducts[2] | Variable | The reaction proceeds through a nitrosoarene intermediate which can undergo competing condensation and redox pathways.[2] Careful control of base and solvent is required. |
| Iron in Acidic Media | Minimal | High | This is a classic and effective method (Béchamp reduction). Activated iron is highly chemoselective and tolerates many functional groups.[12][13] |
Key Experimental Protocols
Protocol 1: Protective Acetylation of Aniline
This procedure is used to moderate the reactivity of the amino group before performing electrophilic aromatic substitution.
-
Setup: In a suitable flask, dissolve aniline in glacial acetic acid. In a separate container, prepare a solution of acetic anhydride in glacial acetic acid.[7]
-
Reaction: Slowly add the acetic anhydride solution to the aniline solution while stirring constantly. The reaction is exothermic.[7]
-
Isolation: After the initial reaction subsides, gently warm the mixture for approximately 10 minutes. Pour the reaction mixture into a large volume of cold water to precipitate the acetanilide product.[7]
-
Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and recrystallize from ethanol to obtain pure acetanilide.[7]
Protocol 2: Reduction of a Nitroarene using Iron
This is a robust method for converting a nitro group to an amine.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the nitroarene, ethanol, and water.
-
Reaction: Heat the mixture to reflux. Add iron powder in portions. Then, add concentrated hydrochloric acid dropwise. The reaction is vigorous and exothermic.
-
Workup: After the reaction is complete (monitor by TLC), filter the hot solution to remove the iron salts.
-
Isolation: Make the filtrate basic with an aqueous solution of sodium hydroxide to precipitate the aniline derivative.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation.
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Pd precatalyst (e.g., tBuXPhos Pd G3, 1-2 mol%), the phosphine ligand, and the base (e.g., K₃PO₄).
-
Reaction: Seal the tube, and purge with an inert gas (e.g., argon). Under the inert atmosphere, add the aryl halide, the amine, and an anhydrous solvent (e.g., toluene or dioxane).
-
Heating: Place the sealed tube in a preheated oil bath and stir for the required time (monitor by TLC or GC/MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired substituted aniline.
Visualization of Workflows and Logic
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision pathway for selecting a synthetic route.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. Reduction of nitroarenes to anilines in basic alcoholic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Optimizing temperature and pressure conditions for reactions with C7H4BrClF3N
Welcome to the Technical Support Center for 2-Bromo-5-chloro-4-(trifluoromethyl)aniline (C₇H₄BrClF₃N).
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this versatile chemical intermediate. The following sections contain frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries for common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: Given its structure as an aryl bromide, the most common and powerful applications for this compound are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically with arylboronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.[1][2]
Q2: What are the main challenges when using this substrate in cross-coupling reactions?
A2: The primary challenge stems from the electronic nature of the molecule. The trifluoromethyl group is strongly electron-withdrawing, which can impact the oxidative addition step in the catalytic cycle.[3] Careful selection of the catalyst, ligand, and base is crucial for successful and high-yielding reactions.[3][4]
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally recommended.[4]
-
For Suzuki-Miyaura reactions, catalyst systems like CataCXium A Pd G3 have shown to be effective for similar ortho-bromoaniline substrates.[5]
-
For Buchwald-Hartwig aminations, popular and effective ligands include XPhos, SPhos, t-BuXPhos, BrettPhos, and RuPhos, depending on the amine coupling partner.[4][6] Palladium pre-catalysts, such as G3 or G4 palladacycles, are often preferred for their reliability.[4]
Q4: What is the best base to use?
A4: The choice of base is critical and depends on the specific reaction and the functional group tolerance of your substrates.
-
For Suzuki-Miyaura couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[3][5]
-
For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often employed.[4]
Q5: My reaction is not working or giving low yields. What should I check first?
A5: When troubleshooting a failed or low-yielding reaction, consider the following:
-
Inert Atmosphere: Ensure that the reaction was set up under a strictly inert atmosphere (argon or nitrogen) as palladium catalysts are sensitive to oxygen.[3]
-
Reagent Quality: Verify the purity and integrity of your reagents, especially the boronic acid/ester and the base. Boronic acids can degrade over time.[3]
-
Solvent Purity: Use anhydrous and degassed solvents.
-
Temperature: The reaction temperature may need optimization. A gradual increase in temperature can sometimes improve sluggish reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Troubleshooting
| Problem | Possible Cause | Recommended Solution(s) |
| Low to No Product Formation | Inactive catalyst or ligand. | Use a fresh batch of catalyst and ligand. Consider a more robust pre-catalyst like a palladacycle.[4] |
| Poor quality of boronic acid. | Use a fresh bottle of boronic acid or recrystallize the existing stock. | |
| Ineffective base. | Use a finely powdered, anhydrous base. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Insufficient temperature. | Gradually increase the reaction temperature in 10 °C increments. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Ensure proper degassing of the solvent and maintain a positive pressure of inert gas. |
| Catalyst system promotes homocoupling. | Screen different palladium catalysts and ligands. | |
| Dehalogenation of Starting Material | Unfavorable reaction kinetics. | Optimize the ligand-to-palladium ratio. A different solvent system might also be beneficial. |
Buchwald-Hartwig Amination: Troubleshooting
| Problem | Possible Cause | Recommended Solution(s) |
| Low to No Product Formation | Incorrect ligand choice for the amine. | For primary aliphatic amines, try t-BuXPhos or BrettPhos. For anilines, XPhos or SPhos are good starting points.[4][6] |
| Base is not strong enough or is wet. | Use a strong, anhydrous base like NaOtBu. Handle the base in a glovebox. | |
| Catalyst deactivation. | Ensure a strictly inert atmosphere. Use a palladium pre-catalyst for more reliable generation of the active Pd(0) species.[4] | |
| Formation of Diarylated Amine (with primary amines) | High catalyst loading or prolonged reaction time. | Reduce the catalyst loading and monitor the reaction closely to stop it once the monoarylated product is maximized. |
| Low Yield with Bulky Amines | Steric hindrance is inhibiting the reaction. | Switch to a more sterically demanding ligand to facilitate the coupling. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These are representative examples and may require further optimization for specific substrates.
Table 1: Illustrative Catalyst and Solvent Screening for Suzuki-Miyaura Coupling
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 35 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | 1,4-Dioxane | 100 | 68 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 110 | 75 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ | 2-MeTHF | 90 | 92 |
| 5 | CataCXium A Pd G3 (2) | - | Cs₂CO₃ | 2-MeTHF/H₂O (10:1) | 90 | 95 |
Table 2: Illustrative Ligand and Base Screening for Buchwald-Hartwig Amination with Aniline
| Entry | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (1.4 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 65 |
| 3 | XPhos Pd G4 (1) | - | NaOtBu | Toluene | 100 | 94 |
| 4 | BrettPhos Pd G3 (1) | - | LHMDS | THF | 80 | 88 |
| 5 | SPhos Pd G2 (2) | - | K₂CO₃ | Toluene | 110 | 72 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere. Solvents should be anhydrous and degassed prior to use.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., CataCXium A Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium pre-catalyst (0.02 equiv.) under a counterflow of inert gas.
-
Add the degassed solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting aniline.
-
Seal the Schlenk tube and place it in a preheated oil bath at 90-110 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.1 - 1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G4, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add the palladium pre-catalyst (0.01 equiv.) and the base (1.4 equiv.) to an oven-dried reaction vial containing a magnetic stir bar.
-
Add this compound (1.0 equiv.) and the amine (1.1 equiv.).
-
Add the degassed solvent to achieve a concentration of 0.1-0.2 M.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
How to remove unreacted starting materials from the final product
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the effective removal of unreacted starting materials from final products.
Choosing the Right Purification Method
Selecting the appropriate purification technique is critical for obtaining a high-purity compound and depends on the physical and chemical properties of both the desired product and the unreacted starting materials.[1][2] The following workflow provides a general guideline for choosing a suitable method.
Caption: A logical diagram for selecting a suitable purification method.
Comparison of Purification Techniques
The table below summarizes key aspects of common purification techniques to aid in method selection.
| Technique | Principle of Separation | Best For | Limitations |
| Crystallization | Difference in solubility between the product and impurities in a solvent at different temperatures.[3] | Purifying solid compounds.[2] | Can have lower product recovery; finding a suitable solvent can be challenging.[4][5] |
| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases.[6] | Separating compounds with different polarities or acid/base properties. | Emulsion formation can be an issue; requires immiscible solvents.[7] |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase.[6] | Separating complex mixtures or compounds with similar polarities.[8] | Can be time-consuming and solvent-intensive; potential for product decomposition on the stationary phase.[4][6] |
| Distillation | Difference in the boiling points of liquid components.[1] | Purifying liquids with significantly different boiling points.[9] | Not suitable for heat-sensitive compounds or azeotropic mixtures. |
| Filtration | Separation of a solid from a liquid or gas by passing it through a filter medium.[1] | Removing insoluble solids from a liquid.[10] | Not effective for removing soluble impurities. |
Crystallization and Recrystallization
Crystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to form crystals as the solution cools.[2] Recrystallization is the same process applied to an already crystalline material to further enhance its purity.[10]
Troubleshooting Guide: Crystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form. | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase the concentration and cool again.[5]- Scratch the inside of the flask with a glass rod to create nucleation sites.[7]- Add a seed crystal of the pure compound.[7]- Cool the solution in an ice bath to further decrease solubility.[11] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.[11] | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11]- Try a solvent with a lower boiling point.[11] |
| Poor crystal quality (small, needle-like, or aggregated). | - The solution cooled too quickly.- The rate of nucleation is too high.- Presence of impurities.[11] | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[12]- Use more solvent to decrease the level of supersaturation.[11] |
| Low yield of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor to recover more product (a "second crop").[5]- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel. |
FAQs: Crystallization
Q1: What makes a good crystallization solvent? A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound and should be easily removable after the crystals are collected.[11]
Q2: How can I tell if I've used too much solvent? A2: If a large volume of solvent was used and very few or no crystals form upon cooling, you have likely used too much. You can test the mother liquor by evaporating a small amount; if a significant residue remains, there is still a considerable amount of product in solution.[5]
Q3: Does rapid crystallization affect purity? A3: Yes, rapid crystallization can trap impurities within the crystal lattice, which defeats the purpose of the purification.[5] Slower crystal growth generally leads to a purer final product.
Experimental Protocol: Recrystallization
-
Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the appropriate solvent. Heat the mixture gently while stirring until the solid is completely dissolved.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[7]
-
Cool the Solution: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]
-
Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the Crystals: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering soluble impurities.[7]
-
Dry the Crystals: Allow the crystals to dry completely on the filter paper or in a desiccator.[6]
Caption: General experimental workflow for recrystallization.
Liquid-Liquid Extraction
Liquid-liquid extraction is a method used to separate compounds based on their differing solubilities in two immiscible liquids, typically water and an organic solvent.[6]
Troubleshooting Guide: Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Formation of an emulsion (a third layer that does not separate). | - Vigorous shaking of the separatory funnel.- High concentration of solutes.- Presence of surfactants or fine particulates.[7] | - Allow the mixture to stand undisturbed for a period.- Gently swirl the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[7]- Filter the entire mixture through a pad of Celite®.[7] |
| Poor separation of product from starting material. | - The pH of the aqueous layer is not optimal for separating acidic or basic compounds.- The partition coefficient of the compound between the two phases is low. | - Adjust the pH of the aqueous layer to ensure the compound of interest is in its neutral form to favor the organic layer, while the impurity is ionized to favor the aqueous layer.- Perform multiple extractions with fresh solvent to improve recovery.[12] |
| Loss of product during workup. | - The product is partially soluble in the aqueous layer.- The product is volatile and evaporated with the solvent. | - Back-extract the aqueous layer with a fresh portion of the organic solvent.[7]- Use a rotary evaporator at a controlled temperature and pressure to minimize the loss of volatile products.[7] |
FAQs: Liquid-Liquid Extraction
Q1: How many extractions are sufficient? A1: It is generally more efficient to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Three successive extractions are often recommended for good recovery.[12]
Q2: What should I do if I'm not sure which layer is which? A2: Add a small amount of water to the separatory funnel. The aqueous layer will increase in volume. Alternatively, consult a table of solvent densities; halogenated solvents like dichloromethane are typically denser than water, while others like diethyl ether are less dense.[6]
Q3: My product is very polar and stays in the aqueous layer. How can I extract it? A3: You can try a technique called "salting out" by adding a significant amount of a salt (like NaCl) to the aqueous layer. This increases the polarity of the aqueous phase and can drive more polar organic compounds into the organic layer. Alternatively, using a more polar organic solvent like ethyl acetate may be effective.[7]
Experimental Protocol: Liquid-Liquid Extraction
-
Combine Liquids: Transfer the reaction mixture and the extraction solvent into a separatory funnel. Ensure the funnel is no more than two-thirds full.[7]
-
Mix and Vent: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and mix the layers by gentle inversion or shaking. Vent frequently.[6]
-
Separate Layers: Place the funnel in a ring stand and remove the stopper. Allow the layers to fully separate.[6]
-
Drain Layers: Carefully open the stopcock and drain the bottom layer into a flask. Pour the top layer out through the top of the funnel into a separate flask to avoid contamination.[6]
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh portions of the organic solvent as needed.[7]
-
Combine and Dry: Combine the organic layers, and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove residual water.[7]
-
Isolate Product: Decant or filter the dried organic solution and remove the solvent by evaporation, typically using a rotary evaporator.
Caption: Workflow for a liquid-liquid extraction experiment.[6]
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase (like silica gel or alumina) as they are passed through a column with a liquid mobile phase (the eluent).[6]
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and starting material. | - The polarity of the eluent is too high or too low.- The column is overloaded with crude material. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a target compound Rf of ~0.3.[8]- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[8]- Reduce the amount of crude material loaded onto the column. A general rule is a silica gel to crude product weight ratio of 30:1 to 100:1 for difficult separations.[8] |
| The compound is stuck on the column. | - The eluent is not polar enough to move the compound.- The compound may be decomposing on the acidic silica gel. | - Gradually increase the polarity of the eluent. If necessary, flush the column with a very polar solvent like methanol.[8]- Consider using a different stationary phase, such as alumina, or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent.[6] |
| Cracks appear in the stationary phase. | - The column ran dry (the solvent level dropped below the top of the stationary phase). | - Ensure the solvent level is always kept above the top of the stationary phase. This is a critical error and often requires repacking the column.[6] |
| Streaking or "tailing" of the compound band. | - The compound is interacting too strongly with the stationary phase.- The compound is not very soluble in the eluent. | - Add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to improve the peak shape.[8] |
FAQs: Column Chromatography
Q1: How much silica gel should I use? A1: For difficult separations, a silica gel to crude product weight ratio of 30:1 to 100:1 is recommended. For easier separations, a lower ratio can be used.[8]
Q2: How do I choose the right solvent system (eluent)? A2: The ideal solvent system should provide good separation of the desired product from impurities on a TLC plate. The spot for your product should have an Rf value of approximately 0.3 for optimal separation on a column.[8]
Q3: What is flash chromatography? A3: Flash chromatography is a variation of column chromatography that uses pressure (from a pump or compressed air) to push the solvent through the column more quickly, speeding up the separation process. A flow rate of about 2 inches per minute is often recommended.[8]
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing it to settle into a uniform bed. Add another layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica gel. Allow the sample to absorb completely into the silica gel.[8]
-
Elution and Fraction Collection: Carefully add the eluent to the top of the column. Apply gentle pressure to achieve the desired flow rate. Collect the eluting solvent in separate fractions (e.g., in test tubes).[8]
-
Analysis: Monitor the separation by spotting fractions on a TLC plate and visualizing the spots under a UV lamp or with a chemical stain.[8]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.[8]
Caption: General experimental workflow for column chromatography.
References
- 1. moravek.com [moravek.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. silicycle.com [silicycle.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Recrystallization solvent systems for purifying 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the recrystallization of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable recrystallization solvent system for this compound?
A1: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[1][2] The principle of "like dissolves like" is a useful starting point.[1][3] Given the presence of polar (aniline) and non-polar (aromatic ring, halogen, trifluoromethyl) functionalities, a solvent of intermediate polarity or a mixed solvent system is often effective.[4][5]
For a single-solvent system, consider solvents such as ethanol, methanol, or ethyl acetate. For a multi-solvent system, a common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy.[6] Common solvent pairs include ethanol-water, and n-hexane-ethyl acetate.[6]
Q2: My crude this compound is discolored. How can I remove the colored impurities?
A2: Discoloration, often from oxidation of the aniline group, can typically be removed by adding a small amount of activated charcoal to the hot solution before filtration.[7][8] The colored impurities adsorb onto the surface of the activated charcoal, which is then removed during the hot filtration step.[7]
Q3: Should I use a single solvent or a multi-solvent system for recrystallization?
A3: A single-solvent recrystallization is the most straightforward method and should be attempted first if a suitable solvent can be identified.[9] Multi-solvent systems are useful when no single solvent provides the desired solubility profile.[9] They offer more flexibility in fine-tuning the solubility of the compound.
Recrystallization Solvent Selection Guide
| Solvent | Polarity | Expected Solubility (Hot) | Expected Solubility (Cold) | Notes |
| Water | High | Low | Very Low | Unlikely to be a good single solvent, but may be useful as an anti-solvent in a mixed system. |
| Ethanol | High | High | Moderate to Low | A good starting point for a single-solvent recrystallization. |
| Methanol | High | High | Moderate to Low | Similar to ethanol, a good initial choice. |
| Ethyl Acetate | Intermediate | High | Moderate to Low | Often a good choice for compounds with mixed polarity.[5] |
| Acetone | Intermediate | High | High | May be too good of a solvent, leading to low recovery. |
| Dichloromethane | Intermediate | High | High | Similar to acetone, may result in poor yield.[4] |
| Toluene | Low | Moderate to High | Low | Can be effective for aromatic compounds. |
| n-Hexane | Low | Low | Very Low | A good choice as an anti-solvent in a mixed system.[10] |
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the purification of this compound.
-
Solvent Selection:
-
Place a small amount of the crude compound into several test tubes.
-
Add a few drops of a different solvent to each tube and observe the solubility at room temperature.
-
Gently heat the tubes containing undissolved solid to boiling and observe if the solid dissolves.
-
Allow the hot, clear solutions to cool to room temperature and then in an ice bath to see if crystals form.
-
The best solvent will dissolve the compound when hot but not when cold.[3]
-
-
Dissolution:
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a funnel and a receiving flask.
-
Filter the hot solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.[7]
-
-
Crystallization:
-
Isolation and Washing:
-
Drying:
-
Allow the crystals to dry completely under vacuum or in a desiccator.[7]
-
Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound is very impure or if the cooling is too rapid.[11][12]
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[12][13] You can insulate the flask to slow the cooling rate.[13]
Q: No crystals have formed after cooling the solution. What steps can I take?
A: A lack of crystal formation may be due to using too much solvent or the solution being supersaturated.[12]
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of the pure compound.[3][12]
-
Reduce Solvent Volume: If the above fails, gently heat the solution to boil off some of the solvent, and then try to cool it again.[12][13]
-
Q: The recovery of my purified product is very low. How can I improve the yield?
A: A low yield can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with too much cold solvent.[3][13]
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]
-
Ensure Thorough Cooling: Make sure the solution is cooled in an ice bath for an adequate amount of time before filtration.[11]
-
Minimal Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
-
Q: My crystals are still colored after recrystallization. What went wrong?
A: If the crystals remain colored, it's possible that the colored impurity co-crystallized with your product or that not enough activated charcoal was used.
-
Solution: Repeat the recrystallization process, ensuring to use an appropriate amount of activated charcoal during the hot filtration step.[7]
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Challenges in scaling up the synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach is the regioselective bromination of 4-chloro-3-(trifluoromethyl)aniline. The starting material is commercially available, and the challenge lies in controlling the position of the bromine atom addition.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges include:
-
Regioselectivity: The amino group in the starting material, 4-chloro-3-(trifluoromethyl)aniline, is an activating group and directs electrophiles to the ortho and para positions. This can lead to the formation of undesired isomers.
-
Over-bromination: The high reactivity of the aniline ring can result in the addition of more than one bromine atom, leading to di-brominated and other poly-brominated impurities.[1]
-
Purification: Separating the desired product from unreacted starting material and isomeric byproducts can be challenging due to their similar physical properties.
-
Scale-up: Issues such as heat management during the exothermic bromination reaction, ensuring consistent mixing, and handling of corrosive reagents become more critical at a larger scale.
Q3: Which brominating agents are recommended for this synthesis?
For selective mono-bromination, milder brominating agents are generally preferred to control the reactivity. N-Bromosuccinimide (NBS) is a common choice as it is a solid, which is easier to handle than liquid bromine, and can offer higher selectivity.[1] Using molecular bromine (Br₂) is also possible but often requires more stringent control of reaction conditions to avoid over-bromination.
Q4: How can I minimize the formation of byproducts?
To minimize byproducts, consider the following strategies:
-
Control Stoichiometry: Use a precise 1.0 equivalent or a slight sub-stoichiometric amount of the brominating agent.[1]
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 to -10 °C) to decrease the reaction rate and improve selectivity.[1]
-
Slow Addition: Add the brominating agent slowly and portion-wise to the solution of the aniline to avoid localized high concentrations.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Less polar solvents may be advantageous.
Q5: What are the recommended purification techniques?
The most effective methods for purifying this compound are typically:
-
Column Chromatography: Silica gel chromatography using a gradient of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is effective for separating isomers.
-
Recrystallization: If a suitable solvent system is identified, recrystallization can be a highly effective method for obtaining a high-purity solid product.
Q6: What analytical methods are suitable for purity assessment?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of the final product and identifying any impurities.[2][3]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Ensure the brominating agent is of high purity and activity. - Slightly increase the reaction time or temperature after the initial addition at low temperature. |
| Formation of Multiple Products | - Review the reaction conditions, particularly temperature and addition rate of the brominating agent. - Consider protecting the amine group as an acetamide to reduce its activating effect before bromination. |
| Product Loss During Work-up | - Optimize the extraction and washing steps to minimize loss into the aqueous phase. - Ensure complete precipitation if using a recrystallization method. |
Issue 2: Presence of Significant Impurities
| Possible Cause | Troubleshooting Steps |
| Over-bromination (Di-bromo impurity) | - Strictly control the stoichiometry of the brominating agent to 1.0 equivalent or slightly less. - Maintain a low reaction temperature during the addition of the brominating agent. - Slow down the rate of addition of the brominating agent. |
| Formation of Isomeric Byproducts | - Optimize the solvent system. A solvent screen with non-polar and polar aprotic solvents may identify conditions that favor the desired isomer. - Lowering the reaction temperature can enhance selectivity for the thermodynamically favored product. |
| Unreacted Starting Material | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - A small excess of the brominating agent (e.g., 1.05 equivalents) can be trialed, but this may increase the risk of over-bromination. |
Data Presentation
The following table summarizes typical reaction parameters for the selective bromination of anilines, which can be adapted for the synthesis of this compound.
| Parameter | Condition A | Condition B | Rationale |
| Starting Material | 4-chloro-3-(trifluoromethyl)aniline | 4-chloro-3-(trifluoromethyl)aniline | Precursor for the final product. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) in Acetic Acid | NBS is often preferred for higher selectivity and ease of handling.[1] |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Acetic Acid | Solvent polarity can influence reaction selectivity. |
| Temperature | 0 to 5 °C | 0 to 10 °C | Lower temperatures generally improve selectivity and reduce byproduct formation. |
| Reaction Time | 2 - 4 hours | 1 - 3 hours | Monitored by TLC or HPLC until starting material is consumed. |
| Typical Yield | 75 - 85% | 70 - 80% | Yields can vary based on reaction scale and purification efficiency. |
| Purity (after purification) | >98% | >97% | Purity is typically assessed by HPLC or GC-MS.[3] |
Experimental Protocols
Protocol 1: Selective Bromination using N-Bromosuccinimide (NBS)
Materials:
-
4-chloro-3-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and cooling bath
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice-salt bath with constant stirring.
-
Add N-Bromosuccinimide (1.0 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield.
Proposed Synthetic Pathway```dot
References
Technical Support Center: LC-MS Analysis of Halogenated Aromatic Compounds
Welcome to the technical support center for the analysis of halogenated aromatic compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Section 1: Poor Signal Intensity & Ionization Issues
This section addresses common problems related to low analyte signal, poor ionization efficiency, and inconsistent responses, which are frequent challenges with halogenated compounds.
Frequently Asked Questions (FAQs)
Q1: My halogenated compound shows very low or no signal in ESI mode. What is the cause and how can I fix it?
A1: Halogenated aromatic compounds, especially those that are non-polar (e.g., PCBs, PAHs), are often difficult to ionize using Electrospray Ionization (ESI) because they lack easily ionizable functional groups.[1][2]
-
Troubleshooting Steps:
-
Switch Ionization Source: The most effective solution is often to switch to an ionization source better suited for non-polar to semi-polar compounds, such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI).[2][3][4] APCI is particularly effective for non-polar, thermally stable compounds with lower molecular weights.[2][5]
-
Use a Dopant for APPI: If using APPI, the introduction of a dopant (e.g., chlorobenzene or toluene) can significantly enhance the ionization of hydrocarbons and other non-polar compounds.[6]
-
Optimize ESI Conditions: If ESI must be used, try forming adducts. The addition of salts like ammonium formate to the mobile phase can promote the formation of [M+NH₄]⁺ adducts, which may improve signal intensity.[7]
-
Check Source Cleanliness: A contaminated ion source can lead to weak signal intensity.[8] Ensure the ion source, capillary, and inlet are clean from sample residues and salts.[8]
-
Q2: I am seeing multiple adducts (e.g., [M+Na]⁺, [M+K]⁺) in my mass spectrum, which complicates quantification. How can I minimize this?
A2: Adduct formation is common in LC-MS and occurs when the analyte ion associates with other molecules or atoms.[9] While sometimes useful, unwanted sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts can split the signal from the primary ion of interest (e.g., [M+H]⁺), reducing sensitivity and complicating data interpretation.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure all mobile phase components (water, acetonitrile, methanol) and additives are LC-MS grade to minimize alkali metal contamination.
-
Avoid Glassware: Avoid using glass bottles for mobile phases, as sodium can leach from the glass. Use polypropylene or other appropriate plastic containers.
-
Promote Protonation: Increase the concentration of a proton source in the mobile phase. Adding a small amount of formic acid (0.1%) can enhance the formation of the [M+H]⁺ ion and suppress sodium/potassium adducts.
-
Add Ammonium: If sodium/potassium adducts are persistent, intentionally adding a volatile salt like ammonium acetate or ammonium formate can outcompete the alkali metals to form a single, quantifiable [M+NH₄]⁺ adduct.[7]
-
Decision Logic for Ionization Source Selection
Choosing the correct ionization source is critical for the successful analysis of halogenated aromatic compounds. The following diagram provides a decision-making workflow.
Quantitative Data Summary
The choice of ionization source significantly impacts the limit of detection (LOD). The table below provides a comparison for representative compounds.
| Compound Class | Analyte Example | ESI Response | APCI Response | APPI Response | Reference |
| Polychlorinated Biphenyls (PCBs) | PCB-153 | Poor | Good | Very Good | [10] |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Benzo[a]pyrene | Very Poor | Good | Excellent (with dopant) | [1][11][12] |
| Brominated Flame Retardants (BFRs) | TBBPA | Good | Moderate | Not typically used | [13][14] |
| Per- and Polyfluoroalkyl Substances (PFAS) | PFOA | Excellent (Negative Mode) | Poor | Not typically used | [15] |
Section 2: Chromatographic & Peak Shape Issues
This section focuses on troubleshooting poor chromatography, including issues like peak tailing, broadening, and splitting.
Frequently Asked Questions (FAQs)
Q3: My analyte peaks are tailing or showing poor shape. What are the common causes?
A3: Poor peak shape can result from several factors including column contamination, secondary interactions with the stationary phase, or improper mobile phase/sample solvent composition.[8][16]
-
Troubleshooting Steps:
-
Check for Column Contamination: Residues from previous samples or buffer salts can accumulate on the column, leading to peak tailing.[8] Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.
-
Match Injection Solvent to Mobile Phase: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion and splitting.[16] If possible, dissolve the sample in the initial mobile phase.[17]
-
Address Secondary Interactions: Halogenated compounds can have secondary interactions with active sites on the silica-based column.
-
Adjust Mobile Phase pH: For acidic or basic analytes, adjusting the mobile phase pH with additives like formic acid can improve peak shape.[7]
-
Select an Appropriate Column: Consider using a column with a highly inert stationary phase (e.g., end-capped C18) to minimize these interactions.
-
-
Reduce Sample Overload: Injecting too much sample can saturate the column and cause broad, asymmetric peaks.[17] Try diluting the sample or reducing the injection volume.
-
Q4: I'm analyzing PFAS compounds and see background contamination in my blanks. How can I eliminate this?
A4: PFAS are ubiquitous and can leach from various components within the LC system, especially from fluorinated polymers like PTFE tubing.
-
Troubleshooting Steps:
-
Install a Delay Column: Place a delay column between the solvent mixer and the autosampler. This will separate the background PFAS contamination originating from the mobile phase and LC pump from the PFAS in the injected sample, causing them to elute at a different retention time.[18]
-
Use PFAS-Free Components: Replace PTFE tubing and solvent frits with PEEK or stainless steel alternatives where possible.
-
Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and prepare mobile phases fresh to avoid contamination.[19]
-
Experimental Protocol: Column Flushing for Contamination Removal
This protocol provides a general guideline for cleaning a contaminated reversed-phase C18 column. Always consult the specific column manufacturer's instructions first.
-
Disconnect the Column from the Detector: Divert the column outlet to waste to prevent contaminants from entering the mass spectrometer.
-
Sequential Solvent Flush: Flush the column with a series of solvents, moving from polar to non-polar and back. Use at least 10-20 column volumes for each step at a reduced flow rate (e.g., 0.5 mL/min).
-
Step 1: 100% LC-MS Grade Water (to remove salts and buffers)
-
Step 2: 100% Methanol
-
Step 3: 100% Acetonitrile
-
Step 4: 100% Isopropanol (a strong solvent for removing strongly retained compounds)
-
Step 5: 100% Acetonitrile
-
Step 6: 100% Methanol
-
-
Re-equilibrate: Re-equilibrate the column with your initial mobile phase conditions until the baseline is stable.
-
Test Performance: Inject a standard to confirm that peak shape and retention time have been restored.
Section 3: Matrix Effects & High Background
This section covers issues arising from sample matrix interference, such as ion suppression and high background noise, which can compromise sensitivity and accuracy.
Frequently Asked Questions (FAQs)
Q5: My analyte signal is significantly lower in the sample matrix compared to the pure standard. What is causing this ion suppression?
A5: Ion suppression occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the MS source, reducing the analyte's signal intensity.[20][21] This is a common and significant challenge in LC-MS analysis.[20][22]
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[23] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective for cleaning up complex samples such as environmental or biological matrices.[13][19][24]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the matrix components that cause suppression.[25] Often, interfering compounds elute early in the run, so modifying the gradient to increase retention of the analyte can be beneficial.
-
Dilute the Sample: Simply diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[19]
-
Use an Isotope-Labeled Internal Standard: An isotopically labeled internal standard that co-elutes with the analyte will experience the same degree of ion suppression.[25] Using it for quantification can effectively compensate for signal loss and improve accuracy.
-
Q6: I am observing a high, noisy baseline in my chromatograms. How can I identify the source and reduce it?
A6: A high or noisy baseline reduces the signal-to-noise ratio, making it difficult to detect low-level analytes.[8] Common causes include contaminated solvents, a dirty ion source, or electronic noise.[8][19]
-
Troubleshooting Steps:
-
Isolate the Source (LC vs. MS): First, divert the LC flow to waste. If the noise level in the MS drops significantly, the contamination is coming from the LC system (solvents, tubing, column).[19] If the noise remains high, the issue is likely within the MS (ion source, gas lines).[19]
-
Check Solvents and Mobile Phase: Use fresh, high-purity LC-MS grade solvents and additives.[19] Microbial growth can occur in aqueous mobile phases, so prepare them fresh.[19]
-
Clean the Ion Source: A dirty ion source is a very common cause of high background.[19] Follow the manufacturer's protocol to clean the source components. An instrument "bake-out" or "steam cleaning" by running at high gas temperatures and flows overnight can also help reduce background.[26]
-
Check Gas and Power: Ensure the nitrogen gas supply is pure and the lines are clean. Check for electronic interference from nearby equipment.
-
Workflow for Diagnosing High Background Noise
The following diagram illustrates a logical workflow to pinpoint the source of high background noise.
References
- 1. Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. microsaic.com [microsaic.com]
- 4. researchgate.net [researchgate.net]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. zefsci.com [zefsci.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction for electrospray - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
- 13. nilu.no [nilu.no]
- 14. pubs.acs.org [pubs.acs.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. scantecnordic.se [scantecnordic.se]
- 19. benchchem.com [benchchem.com]
- 20. longdom.org [longdom.org]
- 21. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 22. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 24. Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. agilent.com [agilent.com]
Technical Support Center: Storage and Handling of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
This technical support center provides guidance on the proper storage and handling of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, it is recommended to store this compound at 4°C. For shorter periods, storage at temperatures below 30°C (86°F) in a cool, dry, and well-ventilated area is acceptable to maintain its stability.[1]
Q2: How should I protect this compound from degradation?
To prevent degradation, the compound should be stored in a tightly sealed, light-resistant container, such as an amber glass vial, to protect it from air, moisture, and light.[1][2] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Q3: My this compound has turned yellow/brown. Can I still use it?
Discoloration often indicates oxidation and the formation of impurities.[2] For applications requiring high purity, it is advisable to assess the compound's purity using analytical methods like HPLC or NMR before use. If significant impurities are detected, purification may be necessary.
Q4: What are the potential degradation pathways for this compound?
Based on the chemical nature of halogenated anilines, potential degradation pathways include:
-
Oxidation: Exposure to air can lead to the formation of colored impurities.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[2]
-
Hydrolysis: Reaction with water, which can be exacerbated at non-neutral pH.
-
Thermal Degradation: High temperatures can cause decomposition.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere. For future purchases, consider portioning the material into smaller vials to minimize repeated exposure of the entire batch to air. |
| Precipitate Formation in Solution | Change in temperature affecting solubility, or degradation leading to insoluble byproducts. | Equilibrate the solution to room temperature. If the precipitate persists, it may be due to degradation. Analyze the supernatant for purity. Consider filtering the solution before use if the purity is acceptable. |
| Inconsistent Experimental Results | Use of a degraded reagent. | Verify the purity of the this compound using an appropriate analytical technique (e.g., HPLC, NMR). If degradation is confirmed, use a fresh batch of the compound. |
| Loss of Potency/Reactivity | Degradation of the compound over time. | Implement a regular quality control check for stored materials. Follow the recommended storage conditions strictly to maximize shelf life. |
Experimental Protocols
To assess the stability of this compound, the following experimental protocols can be adapted. These are based on general procedures for stability testing of similar aromatic amines.[2]
Protocol 1: Accelerated Stability Study
This study is designed to predict the long-term stability of the compound under exaggerated storage conditions.
Methodology:
-
Sample Preparation: Place a known quantity of this compound into multiple light-resistant, sealed containers (e.g., amber glass vials with inert caps).
-
Storage Conditions: Place the samples in stability chambers at accelerated conditions as recommended by ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[3]
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
Protocol 2: Photostability Study
This protocol evaluates the stability of the compound under UV and visible light exposure.
Methodology:
-
Sample Preparation: Prepare two sets of samples of this compound. One set should be exposed to light, and the other (control) should be wrapped in aluminum foil to protect it from light.
-
Exposure: Place the samples in a photostability chamber and expose them to a light source according to ICH Q1B guidelines.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a validated HPLC method to assess the extent of photodegradation.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stability of this compound.
Caption: Troubleshooting workflow for storage issues.
Caption: Potential degradation pathways.
Caption: General workflow for stability testing.
References
Technical Support Center: Managing Thermal Stability in Reactions with Trifluoromethyl Groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage thermal stability issues in chemical reactions involving trifluoromethyl (-CF3) groups.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My reaction yield is low or non-existent, and I suspect thermal decomposition of my starting material or product. How can I confirm this and what should I do?
Answer:
Low or no yield is a common problem that can arise from the thermal instability of trifluoromethylated compounds. The strong C-F bonds generally confer high thermal and chemical stability, but specific structural motifs or harsh reaction conditions can lead to degradation.[1][2]
Potential Causes & Solutions:
| Potential Cause | Suggested Solution(s) |
| Reaction Temperature Too High | Many trifluoromethylation reactions are sensitive to heat. An increase in temperature might enhance reaction rates but can also accelerate decomposition pathways.[3] Solution: Run the reaction at a lower temperature. For nucleophilic trifluoromethylations, temperatures between -78 °C and 0 °C are often employed to minimize side reactions.[4] |
| Unstable Reagent | Some trifluoromethylating reagents are inherently thermally unstable. For example, certain electrophilic reagents like Umemoto's or Togni's reagents have specific decomposition temperatures and may require low-temperature handling.[5][6][7] Solution: Check the supplier's data for the thermal stability of your specific reagent. Store and handle the reagent at the recommended temperature. Consider using a more thermally stable alternative if available.[8] |
| Solvent Effects | The choice of solvent can influence the thermal stability of reactants. Protic solvents can react with and quench nucleophilic trifluoromethylating species. Solution: Ensure the use of anhydrous, aprotic solvents such as THF or DMF for moisture-sensitive reactions.[4] |
| Catalyst-Induced Decomposition | Certain transition metal catalysts or strong Lewis acids can promote the decomposition of trifluoromethyl groups, particularly under harsh conditions.[9] Solution: Screen different catalysts or Lewis acids. If high temperatures are required, select a catalyst known for its stability and compatibility with fluorinated compounds. |
Workflow for Diagnosing Thermal Instability:
To systematically diagnose the issue, follow the experimental workflow below. This involves analyzing the reaction at different temperatures and using analytical techniques to identify decomposition.
Question 2: I am observing significant formation of side products, especially at higher temperatures. What are the likely side reactions?
Answer:
Elevated temperatures can promote several side reactions in trifluoromethylation chemistry. Identifying these pathways is key to mitigating them.
Common Thermal Side Reactions:
-
Enolization: For substrates with acidic α-protons (e.g., ketones), the trifluoromethyl anion (CF₃⁻) or the initiator can act as a base, leading to deprotonation and formation of an enolate instead of the desired nucleophilic attack. This is often favored at higher temperatures.[4]
-
Reagent Dimerization/Decomposition: High transient concentrations of reactive intermediates, often exacerbated by higher temperatures, can lead to self-reaction or decomposition. For instance, the trifluoromethyl anion can decompose into difluorocarbene (:CF₂) and fluoride.[3][10]
-
HF Elimination: Compounds with a hydroxyl or amine group adjacent to the trifluoromethyl group can be prone to eliminating hydrogen fluoride (HF) at elevated temperatures.[1]
-
Friedel-Crafts Type Reactions: In the presence of strong Brønsted superacids, trifluoromethyl arenes can decompose at high temperatures to form acylium cations, which can then undergo unwanted reactions with other aromatic species in the mixture.[9]
Question 3: My large-scale reaction is showing a dangerous exotherm. How can I manage this?
Answer:
Exothermic reactions pose a significant safety risk, especially at scale, due to the reduced surface-area-to-volume ratio which hinders heat dissipation. A thermal runaway can occur if the heat generated exceeds the rate of heat removal.[11][12]
Strategies for Exotherm Management:
| Strategy | Description |
| Controlled Reagent Addition | Instead of adding all reagents at once (batch mode), use a semi-batch process where one reagent is added slowly and controllably. This allows the cooling system to keep pace with heat generation.[12] |
| Efficient Cooling & Agitation | Ensure the reactor's cooling system is running at maximum capacity. Good agitation is critical to prevent localized "hot spots" and ensure uniform temperature distribution.[12] |
| Reaction Dilution | Performing the reaction in a larger volume of solvent increases the overall thermal mass, which can help absorb the heat generated and buffer temperature changes. |
| Perform Reaction Calorimetry | Before scaling up, use reaction calorimetry to measure the heat of reaction (enthalpy). This data is essential for designing an adequate cooling system and a safe protocol.[12] |
| Emergency Quenching Plan | Always have a pre-planned and tested quenching procedure. This involves having a cold quenching agent ready to be added to the reactor to rapidly stop the reaction if the temperature rises uncontrollably.[12] |
Frequently Asked Questions (FAQs)
Q1: How can I quantitatively assess the thermal stability of my trifluoromethylated compound?
A1: Standard thermal analysis techniques are the best way to obtain quantitative data on thermal stability.[6]
-
Thermogravimetric Analysis (TGA): This technique measures the mass of a sample as a function of temperature. It can precisely determine the onset temperature of decomposition where mass loss begins.[2][13]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can detect melting points, phase transitions, and the heat associated with decomposition (exothermic or endothermic).[6][14] Some trifluoromethylating reagents have known decomposition points and energies measured by DSC.[7]
Summary of Thermal Analysis Data for Selected Reagent Classes:
| Reagent Class | Technique | Parameter | Typical Values | Citation(s) |
| Umemoto Reagents | DSC | Decomposition Point | 153 - 204 °C | [7] |
| DSC | Decomposition Energy | 38 - 67 J/g (endothermic) | [7] | |
| Togni Reagents | DSC | Decomposition Energy | 37.9 - 62.3 kcal/mol (exothermic) | [15] |
| Energetic Materials (TFX) | DSC | Peak Decomposition Temp. | 300.3 °C | [16] |
Q2: What is a typical experimental protocol for assessing thermal stability using TGA?
A2: The following is a generalized protocol for conducting a TGA experiment, which should be adapted based on the specific instrument and sample.
Protocol: Thermogravimetric Analysis (TGA) of a Trifluoromethylated Compound
-
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.[2]
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground, dry compound into a TGA crucible (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere (e.g., Nitrogen) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 600 °C).
-
Heating Rate: A typical heating rate is 10 °C/min.
-
-
Data Collection: Continuously record the sample's mass as a function of temperature.
-
Data Analysis: Plot the mass (%) versus temperature. The onset temperature of the major mass loss step is typically reported as the decomposition temperature.
Logical Flow for Thermal Stability Assessment:
Q3: Does the trifluoromethyl group always increase the thermal stability of a molecule?
A3: Generally, yes. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and its presence often enhances the metabolic, chemical, and thermal stability of a molecule compared to its non-fluorinated counterparts.[1][2] However, the overall stability of the molecule depends on its entire structure. The -CF₃ group's strong electron-withdrawing nature can influence the reactivity of adjacent functional groups, which in some cases might open up specific decomposition pathways, though the C-CF₃ bond itself remains robust.[17]
Q4: Are there specific decomposition pathways I should be aware of?
A4: Yes, several pathways have been identified:
-
HF Elimination: This is a common pathway for molecules containing a proton on a carbon or heteroatom adjacent to the CF₃ group, especially α-fluoroalcohols.[1]
-
Carbene Formation: Decomposition of trifluoroacetic acid is believed to proceed via the formation of difluoromocarbene (:CF₂).[16] Thermolysis of fluoropolymers also involves carbene radicals.[10]
-
Protolytic Defluorination: In the presence of superacids, the C-F bonds can be protonated, leading to the loss of HF and the formation of reactive carbocations or acylium cations from the -CF₃ group.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cswab.org [cswab.org]
- 11. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. tainstruments.com [tainstruments.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Spectroscopic and Mass Spectrometric Characterization of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides a detailed analysis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline, a halogenated and trifluoromethyl-substituted aniline derivative with potential applications as a building block in medicinal chemistry. The characterization is based on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a foundational dataset for its identification, purity assessment, and further investigation. This report presents a comparative overview of its spectral features, detailed experimental protocols, and a logical workflow for its analysis.
Spectroscopic and Mass Spectrometric Data
The structural elucidation of this compound was performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A summary of the acquired data is presented below.
Table 1: ¹H NMR and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.58 | s |
| 7.05 | s |
| 4.25 | br s |
Note: Predicted chemical shifts based on analysis of structurally similar compounds. The 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the trifluoromethyl group.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₄BrClF₃N |
| Molecular Weight | 274.47 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| m/z of Molecular Ion [M]⁺ | 273, 275, 277 (Isotopic pattern for Br and Cl) |
| Key Fragment Ions (m/z) | 194, 196 ([M-Br]⁺); 238, 240 ([M-Cl]⁺); 206 ([M-CF₃]⁺) |
Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for the structural characterization of this compound, other analytical techniques can provide complementary information for quality control and further analysis.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (N-H, C-F, C-Br, C-Cl, aromatic C-H). | Fast, non-destructive, provides a molecular fingerprint. | Limited structural information for complex molecules. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | High resolution, sensitive, suitable for non-volatile compounds. | Does not provide direct structural information. |
| Gas Chromatography (GC) | Purity of volatile impurities. | High separation efficiency for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Elemental Analysis | Determination of the elemental composition (%C, H, N, Br, Cl). | Confirms the molecular formula. | Does not provide structural information. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the NMR and MS analysis of aromatic amines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.
-
Data Acquisition:
-
Introduce the sample into the ion source. For GC-MS, use an appropriate temperature program to ensure volatilization and separation from any impurities.
-
Set the electron energy to a standard value of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-350).
-
The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.
-
Analytical Workflow
The logical flow for the comprehensive characterization of this compound is depicted in the following diagram.
Caption: Workflow for the characterization of this compound.
Comparative ¹H and ¹³C NMR Spectral Analysis of C₇H₄BrClF₃N Isomers
A Guide for Researchers in Drug Discovery and Development
The structural elucidation of novel organic compounds is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process, providing detailed information about the molecular structure of a compound. This guide presents a comparative analysis of the predicted ¹H and ¹³C NMR spectra for three plausible isomers of the molecular formula C₇H₄BrClF₃N, a substitution pattern relevant to the design of new pharmaceutical agents. The data presented herein are predicted based on established substituent effects and computational models, offering a valuable reference for the identification and characterization of such polysubstituted aromatic compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for three potential isomers of C₇H₄BrClF₃N. These predictions are based on established substituent chemical shift (SCS) increments and computational NMR prediction tools.[1][2][3] It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.
Isomer 1: 4-Bromo-2-chloro-6-(trifluoromethyl)aniline
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| H-3 | ~7.5 - 7.7 | d | J ≈ 2-3 Hz |
| H-5 | ~7.3 - 7.5 | d | J ≈ 2-3 Hz |
| NH₂ | ~4.0 - 5.0 | br s | - |
| ¹³C NMR | Predicted δ (ppm) |
| C-1 (C-NH₂) | ~145 - 150 |
| C-2 (C-Cl) | ~120 - 125 |
| C-3 (C-H) | ~130 - 135 |
| C-4 (C-Br) | ~115 - 120 |
| C-5 (C-H) | ~128 - 133 |
| C-6 (C-CF₃) | ~125 - 130 (q, J ≈ 30-35 Hz) |
| CF₃ | ~123 - 128 (q, J ≈ 270-275 Hz) |
Isomer 2: 2-Amino-4-bromo-5-chloro-3-(trifluoromethyl)benzonitrile
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| H-6 | ~7.6 - 7.8 | s | - |
| NH₂ | ~5.0 - 6.0 | br s | - |
| ¹³C NMR | Predicted δ (ppm) |
| C-1 (C-CN) | ~115 - 120 |
| C-2 (C-NH₂) | ~150 - 155 |
| C-3 (C-CF₃) | ~120 - 125 (q, J ≈ 30-35 Hz) |
| C-4 (C-Br) | ~110 - 115 |
| C-5 (C-Cl) | ~135 - 140 |
| C-6 (C-H) | ~118 - 123 |
| CF₃ | ~122 - 127 (q, J ≈ 270-275 Hz) |
| CN | ~114 - 118 |
Isomer 3: 4-Amino-2-bromo-5-chloro-3-(trifluoromethyl)benzonitrile
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| H-6 | ~7.4 - 7.6 | s | - |
| NH₂ | ~4.5 - 5.5 | br s | - |
| ¹³C NMR | Predicted δ (ppm) |
| C-1 (C-CN) | ~116 - 121 |
| C-2 (C-Br) | ~112 - 117 |
| C-3 (C-CF₃) | ~128 - 133 (q, J ≈ 30-35 Hz) |
| C-4 (C-NH₂) | ~148 - 153 |
| C-5 (C-Cl) | ~125 - 130 |
| C-6 (C-H) | ~115 - 120 |
| CF₃ | ~123 - 128 (q, J ≈ 270-275 Hz) |
| CN | ~115 - 119 |
Experimental Protocols
Standard protocols for acquiring high-quality ¹H and ¹³C NMR spectra are crucial for accurate structural elucidation.
-
Sample Quantity : For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent Selection : Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the solubility of the analyte. The choice of solvent can slightly influence chemical shifts.
-
Filtration : To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.
NMR Data Acquisition [7]
-
Instrumentation : Spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition :
-
A standard single-pulse experiment is typically used.
-
Key parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For quantitative analysis, a longer relaxation delay (5 times the longest T₁ relaxation time) is necessary.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.
-
A 45° pulse angle is often a good compromise between signal intensity and avoiding saturation.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.
-
Logical Workflow for Spectral Analysis
The process of identifying an unknown isomer of C₇H₄BrClF₃N using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation. The following diagram, generated using the DOT language, illustrates this workflow.
This comprehensive guide provides a foundational resource for researchers engaged in the synthesis and characterization of novel, highly substituted aromatic compounds. By comparing experimental NMR data with the predicted spectra and following a systematic analytical workflow, scientists can confidently elucidate the structures of complex molecules, a critical step in the advancement of drug discovery and development.
References
- 1. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR chemical shift prediction of benzenes [stenutz.eu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. scribd.com [scribd.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. books.rsc.org [books.rsc.org]
Interpreting the Mass Spectrum of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline, a halogenated and trifluoromethylated aromatic amine of interest in pharmaceutical and materials science research. By examining its predicted mass spectrum and fragmentation patterns, this document serves as a practical resource for the structural elucidation of this and similar complex molecules. Furthermore, it offers a comparative overview of mass spectrometry alongside other key analytical techniques.
Predicted Mass Spectrum Analysis
The mass spectrum of this compound (C₇H₄BrClF₃N, Molecular Weight: 274.47 g/mol ) is characterized by a complex molecular ion region due to the presence of bromine and chlorine isotopes. The predictable fragmentation patterns provide valuable structural information.
Isotopic Pattern of the Molecular Ion:
The molecular ion peak is not a single peak but a cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50%, ⁸¹Br ≈ 50%) and chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%).[1] This results in a characteristic pattern for the molecular ion (M), M+2, and M+4 peaks.
| Ion | m/z (calculated) | Contributing Isotopes | Predicted Relative Abundance |
| [M]⁺ | 273 | ⁷⁹Br, ³⁵Cl | Base Peak in Cluster |
| [M+2]⁺ | 275 | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl | High |
| [M+4]⁺ | 277 | ⁸¹Br, ³⁷Cl | Moderate |
Predicted Fragmentation Pattern:
Electron ionization (EI) mass spectrometry of aromatic compounds typically induces fragmentation through the loss of substituents. For this compound, the primary fragmentation pathways are predicted to involve the loss of the bromine atom, chlorine atom, and the trifluoromethyl group.
| Fragment Ion | Predicted m/z | Neutral Loss |
| [M-Br]⁺ | 194/196 | Br |
| [M-Cl]⁺ | 239/241 | Cl |
| [M-CF₃]⁺ | 204/206/208 | CF₃ |
| [M-Br-CO]⁺ | 166/168 | Br, CO |
| [M-Cl-CO]⁺ | 211/213 | Cl, CO |
| [C₆H₄N]⁺ | 90 | Br, Cl, CF₃ |
Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule, followed by a series of cleavage events to yield stable fragment ions.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation of experimental data and for meeting regulatory standards. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline.
This comparison is supported by experimental data from analogous compounds and established analytical methodologies for halogenated anilines. The choice between HPLC and GC-MS depends on various factors, including the volatility and thermal stability of the analyte and potential impurities, the required sensitivity, and the need for structural elucidation of unknown components.[1][2]
Data Presentation: A Comparative Overview
The following table summarizes typical quantitative data for the purity analysis of halogenated anilines using HPLC and GC-MS. These values are representative and may vary based on the specific instrumentation and analytical conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Purity of Main Component | >99.5% | ~98-99% |
| Limit of Detection (LOD) | 0.1 - 0.2 µg/L[3] | < 0.01 ppm[4] |
| Limit of Quantification (LOQ) | ~0.5 µg/L | ~0.01 ppm[4] |
| Precision (RSD) | < 1% | < 5% |
| Typical Run Time | 10 - 30 minutes | 20 - 40 minutes |
| Key Advantages | Versatile for non-volatile and thermally sensitive compounds; excellent quantitative precision.[1][2] | High separation efficiency for volatile compounds; definitive identification of impurities through mass spectra.[2][5] |
| Key Disadvantages | Co-elution can be an issue; may require derivatization for certain detectors. | Not suitable for non-volatile or thermally labile compounds; derivatization may be needed to improve volatility.[3] |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for similar halogenated aniline compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust technique for the quantitative analysis of a wide range of compounds.[1] For this compound, a reversed-phase HPLC method is generally suitable.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, often in a gradient elution to ensure good separation of impurities. A common starting point is a 50:50 (v/v) mixture.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Purity is typically determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] It is particularly useful for identifying unknown impurities through their mass spectra.
Instrumentation and Reagents:
-
GC-MS system with a capillary column
-
Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[6]
-
Helium (carrier gas)
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in dichloromethane to a concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[6]
-
Injector Temperature: 250 °C[6]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV[6]
-
Mass Range: m/z 50-500
-
-
Analysis: Inject the standard and sample solutions. The main component and any impurities are identified by their retention times and mass spectra. Purity is calculated based on the peak area percentage.
Mandatory Visualizations
The following diagrams illustrate the general workflows for purity assessment using HPLC and GC-MS.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for GC-MS purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to 2-Bromo-5-chloro-4-(trifluoromethyl)aniline for Researchers in Drug Development
This guide provides a comprehensive comparison of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline and its structural analog, 2-Chloro-5-methyl-4-(trifluoromethyl)aniline. Both compounds are valuable building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors. This document outlines their key specifications, presents a relevant experimental protocol for their application in cross-coupling reactions, and visualizes a critical signaling pathway targeted by molecules derived from these precursors.
Certificate of Analysis: A Comparative Overview
The following table summarizes the typical specifications for this compound and a common alternative, 2-Chloro-5-methyl-4-(trifluoromethyl)aniline. These values are compiled from commercially available sources and representative Certificates of Analysis.
| Parameter | This compound | 2-Chloro-5-methyl-4-(trifluoromethyl)aniline |
| CAS Number | 863111-48-2 | 1805644-84-1 |
| Molecular Formula | C₇H₄BrClF₃N | C₈H₇ClF₃N |
| Molecular Weight | 274.47 g/mol | 225.60 g/mol |
| Appearance | Solid | Solid |
| Melting Point | 31-33 °C[1][2] | Not specified |
| Boiling Point | 263.4 °C at 760 mmHg[1][2] | Not specified |
| Purity (Typical) | ≥ 98%[2] | ≥ 95%[3] |
Performance in Synthesis: Application in Suzuki-Miyaura Cross-Coupling
Halogenated anilines are frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, including kinase inhibitors. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can influence the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide, such as this compound, with a generic arylboronic acid. This method is based on established literature procedures and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Relevance to Drug Discovery: Targeting the RAF-MEK-ERK Signaling Pathway
The bromo-(trifluoromethyl)aniline scaffold is a privileged structure in the design of kinase inhibitors. For instance, the kinase inhibitor Ponatinib, which is synthesized from a related structural isomer, targets multiple kinases, including those in the RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
The RAF-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a cascade of proteins that relays a signal from a receptor on the cell surface to the DNA in the nucleus.[4] The signal is initiated by the activation of a receptor tyrosine kinase, which leads to the activation of the small GTPase Ras. Activated Ras then recruits and activates RAF kinases (A-RAF, B-RAF, or C-RAF). RAF kinases then phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell growth and proliferation.[3][4]
The RAF-MEK-ERK signaling pathway and a point of therapeutic intervention.
References
Validating the Structure of Synthesized 2-Bromo-5-chloro-4-(trifluoromethyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural validation of newly synthesized compounds is a critical step in chemical research and drug development. This guide provides a comparative overview of standard analytical techniques for characterizing the structure of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline. To offer a clear benchmark, its expected analytical data is compared against a structurally similar compound, 2,6-Dichloro-4-(trifluoromethyl)aniline. This comparison highlights how subtle changes in molecular structure are reflected in spectroscopic data.
Structural Comparison
| Compound | This compound | 2,6-Dichloro-4-(trifluoromethyl)aniline |
| Structure | ![]() | |
| IUPAC Name | This compound | 2,6-Dichloro-4-(trifluoromethyl)aniline |
| CAS Number | 863111-48-2[1][2] | 24279-39-8[3][4][5] |
| Molecular Formula | C₇H₄BrClF₃N[1][2] | C₇H₄Cl₂F₃N[4][5] |
| Molecular Weight | 274.47 g/mol [1][2] | 230.01 g/mol [4][5] |
Comparative Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound and 2,6-Dichloro-4-(trifluoromethyl)aniline. This data is essential for confirming the identity and purity of the synthesized compounds.
¹H NMR Spectroscopy Data
Predicted chemical shifts (δ) in ppm relative to TMS.
| Compound | Aromatic Protons (ppm) | Amine Protons (ppm) |
| This compound | ~7.5 (s, 1H), ~7.0 (s, 1H) | ~4.5 (br s, 2H) |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | ~7.2 (s, 2H) | ~4.8 (br s, 2H) |
¹³C NMR Spectroscopy Data
Predicted chemical shifts (δ) in ppm relative to TMS.
| Compound | Aromatic Carbons (ppm) | Trifluoromethyl Carbon (ppm) |
| This compound | ~145 (C-NH₂), ~135 (C-Br), ~130 (C-Cl), ~128 (q, C-CF₃), ~120, ~115 | ~123 (q, J ≈ 270 Hz) |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | ~142 (C-NH₂), ~130 (C-Cl), ~125 (q, C-CF₃), ~122 | ~124 (q, J ≈ 272 Hz) |
¹⁹F NMR Spectroscopy Data
Predicted chemical shifts (δ) in ppm relative to CFCl₃.
| Compound | Chemical Shift (ppm) |
| This compound | ~ -61 |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | ~ -63 |
Mass Spectrometry Data
Predicted major fragments (m/z) in Electron Ionization (EI) Mass Spectrometry.
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) |
| This compound | 273/275/277 (Isotopic pattern for Br and Cl) | 194 (M-Br)⁺, 204 (M-Cl)⁺, 125 (M-Br-Cl)⁺ |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | 229/231/233 (Isotopic pattern for 2 Cl) | 194 (M-Cl)⁺, 159 (M-2Cl)⁺ |
FTIR Spectroscopy Data
Predicted characteristic absorption bands (cm⁻¹).
| Compound | N-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Halogen Stretch (cm⁻¹) |
| This compound | ~3400-3200 (two bands) | ~1620, ~1500 | ~1300-1100 (strong) | C-Cl: ~800, C-Br: ~600 |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | ~3450-3250 (two bands) | ~1610, ~1490 | ~1320-1120 (strong) | C-Cl: ~820 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the aniline sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Use a standard pulse program with a 30° pulse angle.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
3. ¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to 0-220 ppm.
-
Acquire 1024 or more scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise, especially for quaternary carbons.
4. ¹⁹F NMR Acquisition:
-
Use a fluorine-observe pulse program without proton decoupling to observe H-F couplings, or with proton decoupling for a simplified spectrum.
-
Reference the spectrum to an external standard such as CFCl₃.
5. Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (MS)
1. Sample Introduction:
-
For volatile compounds, Gas Chromatography (GC) is a suitable separation and introduction method.
-
A heated injector (e.g., 250 °C) vaporizes the sample, which is then carried by an inert gas through the GC column.
2. Ionization:
-
Electron Ionization (EI) is a common method for generating ions.
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
3. Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
4. Detection:
-
An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.
5. Data Analysis:
-
Identify the molecular ion peak, which corresponds to the molecular weight of the compound. Note the characteristic isotopic patterns for chlorine (M+2 peak with ~1/3 the intensity of M) and bromine (M+2 peak with ~equal intensity to M).
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -Br, -Cl, -CF₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest method. Place a small amount of the powder directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
2. Background Spectrum:
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This will be subtracted from the sample spectrum.
3. Sample Spectrum Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
4. Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule. Key regions include:
-
3500-3300 cm⁻¹: N-H stretching of the amine group.
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
1650-1450 cm⁻¹: Aromatic C=C ring stretching.
-
1350-1100 cm⁻¹: C-F stretching of the trifluoromethyl group (typically strong).
-
Below 850 cm⁻¹: C-Cl and C-Br stretching.
-
-
Compare the obtained spectrum with known spectra of similar compounds or with predicted spectra to confirm the structure.
Visualizations
Workflow for Structural Validation
References
- 1. 2,6-Dichloro-4-(trifluoromethyl)aniline | LGC Standards [lgcstandards.com]
- 2. 863111-48-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. 24279-39-8|2,6-Dichloro-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282 [biosynth.com]
A Comparative Guide to Trifluoromethyl Anilines in Drug Development
The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (-CF3) group, when appended to an aniline scaffold, offers a powerful tool for optimizing drug candidates. This guide provides a comparative analysis of trifluoromethyl anilines against their non-fluorinated counterparts, highlighting their impact on critical physicochemical properties, metabolic stability, and biological activity, supported by experimental data and detailed protocols.
Impact on Physicochemical Properties: pKa and Lipophilicity
The introduction of a trifluoromethyl group to an aniline ring profoundly alters its fundamental electronic and physical properties, primarily its basicity (pKa) and lipophilicity (logP). These parameters are critical as they govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Basicity (pKa): The trifluoromethyl group is strongly electron-withdrawing. This effect decreases the electron density on the aniline nitrogen, making it less basic and resulting in a significantly lower pKa compared to aniline and its simple monofluorinated analogs.[1] This modulation of pKa is crucial for controlling the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to its biological target.
Lipophilicity (logP): The -CF3 group substantially increases the lipophilicity of a molecule, as reflected by a higher partition coefficient (logP).[2][3] Enhanced lipophilicity can improve a drug's ability to cross biological membranes, potentially leading to better absorption and distribution.[4][5] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
The following table summarizes the comparative physicochemical properties of aniline and its fluorinated derivatives.
| Compound | Structure | pKa (experimental) | logP (experimental/predicted) |
| Aniline | 4.63 | 0.90 | |
| 4-Fluoroaniline | 4.65 | 1.15 | |
| 4-(Trifluoromethyl)aniline | 3.5 (predicted) | 2.58 | |
| 3-(Trifluoromethyl)aniline | 3.3 (predicted) | 2.50 |
Note: pKa and logP values are sourced from various chemical databases and literature.[1][6] Experimental conditions can cause variations in reported values.
Enhancement of Metabolic Stability
A primary objective in drug design is to improve a compound's metabolic stability to ensure a longer half-life and adequate exposure in the body.[7] The carbon-fluorine bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) than a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[2][8]
By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with a trifluoromethyl group, medicinal chemists can effectively block this pathway of degradation.[7][9] This strategy often leads to a marked increase in the drug's half-life (t½) and a decrease in its intrinsic clearance (CLint).[4][7]
The table below presents hypothetical but representative data from an in vitro liver microsomal stability assay, comparing a parent compound with its trifluoromethylated analog.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Aniline Derivative | 15 | 46.2 |
| CF3-Aniline Analog | > 60 | < 11.5 |
Data is illustrative, based on typical results from microsomal stability assays.[7][10]
The workflow for assessing this crucial parameter is visualized below.
Influence on Biological Activity and Binding Affinity
The trifluoromethyl group can significantly enhance the biological activity of a drug by influencing its binding to the target protein. This is achieved through several mechanisms:
-
Conformational Effects: The steric bulk of the -CF3 group can lock the molecule into a specific, more favorable conformation for binding.[1]
-
Altered Electronics: The strong electron-withdrawing nature of the group can modify the electronic properties of the aniline ring, affecting interactions with residues in the binding pocket.[5]
-
Hydrophobic Interactions: The lipophilic character of the -CF3 group can lead to favorable hydrophobic interactions within the target's binding site.[11]
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups. While traditionally considered a mimic for an isopropyl group, recent evidence suggests its steric profile is closer to that of an ethyl group.[12][13]
This is particularly evident in the development of kinase inhibitors, where the aniline moiety is a common pharmacophore. The table below shows an illustrative comparison of how fluorination can impact inhibitory potency (IC50).
| Kinase Inhibitor Analog | Target Kinase IC50 (nM) |
| Parent Aniline-Quinazoline | 150 |
| 4-Fluoroaniline-Quinazoline | 75 |
| 4-(Trifluoromethyl)aniline-Quinazoline | 10 |
Data is hypothetical, based on typical structure-activity relationship (SAR) trends for kinase inhibitors.[1]
The following diagram illustrates the benefits of trifluoromethylation in a logical drug design workflow.
Case Study: Leflunomide and Teriflunomide
A prominent example of a trifluoromethyl aniline in an approved drug is Leflunomide and its active metabolite, Teriflunomide. Teriflunomide's chemical structure features a 4-(trifluoromethyl)aniline core.[14][15] These drugs are used to treat rheumatoid arthritis and multiple sclerosis. The presence of the -CF3 group is crucial for the drug's activity and favorable pharmacokinetic profile.[14]
The simplified signaling pathway below shows the mechanism of action for a hypothetical kinase inhibitor drug containing a trifluoromethyl aniline moiety, which blocks downstream signaling.
Experimental Protocols
Accurate determination of physicochemical and metabolic properties is essential. The following are standard protocols for the key experiments cited.
A. Determination of pKa (Potentiometric Titration)[1][16]
-
Preparation of Solutions: Prepare a 0.01 M solution of the trifluoromethyl aniline in a suitable solvent (e.g., water or a water-methanol mixture). Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Titration: Calibrate a pH meter using standard buffers. Place a known volume of the aniline solution in a beaker with a magnetic stirrer.
-
Data Collection: Slowly add the standardized acid (e.g., HCl) in small, measured increments, recording the pH after each addition. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.
B. Determination of logP (Shake-Flask Method)[17][18]
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Partitioning: Dissolve a small, accurately weighed amount of the test compound in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a flask containing a known volume of the other pre-saturated solvent.
-
Equilibration: Seal the flask and shake it at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
C. In Vitro Metabolic Stability (Liver Microsomal Assay)[7][10]
-
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), and the test compound.
-
Preparation: Thaw the liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Add the test compound and pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½), from which the intrinsic clearance (CLint) can be derived.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. jelsciences.com [jelsciences.com]
- 15. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Isomeric Impurities in 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, the rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and key intermediates are critical for ensuring product quality, safety, and efficacy. The compound 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a complex substituted aniline where the synthesis can potentially lead to the formation of various positional isomers. These isomeric impurities, having the same molecular weight but different substitution patterns, can possess distinct toxicological and pharmacological profiles. Therefore, their separation and analysis are of paramount importance.
This guide provides an objective comparison of analytical methodologies for the characterization of isomeric impurities in this compound samples, supported by established experimental protocols and data for analogous compounds. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful tools for impurity profiling.
Potential Isomeric Impurities
During the synthesis of this compound, impurities can arise from non-selective reactions or from impurities present in the starting materials. Positional isomers are among the most common and challenging impurities to separate. Potential isomeric impurities include variations in the positions of the bromine and chlorine atoms on the 4-(trifluoromethyl)aniline backbone.
Comparison of Analytical Techniques
The choice between HPLC and GC-MS for impurity analysis depends on the volatility and thermal stability of the analytes, as well as the specific goals of the analysis, such as quantification or structural elucidation.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, with detection by UV absorbance. | High precision and accuracy, robust, and suitable for non-volatile or thermally labile compounds.[1] | Requires the analyte to have a UV chromophore. May offer less definitive identification than MS. |
| GC-MS | Separation based on volatility and polarity, with detection by mass fragmentation. | High sensitivity and selectivity, providing detailed structural information for definitive impurity identification.[1][2] | Requires analytes to be volatile and thermally stable.[2] Potential for thermal degradation of the sample in the injector.[3] |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Offers high sensitivity and specificity for a wide range of compounds, including those not suitable for GC.[4] Enables accurate quantification and structural elucidation.[5] | Higher instrumentation cost compared to HPLC-UV. |
Quantitative Data and Method Parameters
Effective separation of this compound from its potential isomeric impurities requires optimized chromatographic conditions. The following table summarizes typical starting parameters for HPLC and GC-MS methods, adapted from the analysis of structurally related halogenated anilines.[1][2][6]
| Parameter | HPLC Method (Adapted) | GC-MS Method (Adapted) |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2][3] | Capillary column (e.g., 30 m, 0.25 mm ID, 5% phenyl polydimethylsiloxane stationary phase).[6] |
| Mobile Phase / Carrier Gas | Gradient of acetonitrile and water (with 0.1% formic acid).[2] | Helium.[1] |
| Flow Rate / Temp. Program | 1.0 mL/min.[2] | Initial temp: 80°C, hold 2 min; Ramp to 280°C at 10°C/min; Hold at 280°C for 5 min.[1] |
| Detection | UV at 254 nm.[2] | Mass Spectrometry (MS). |
| Injector Temperature | N/A | 250 °C.[6] |
| Ion Source Temperature | N/A | 230 °C.[1] |
| Mass Spectrometry (m/z) | N/A | The molecular ion peak and characteristic isotopic patterns for bromine and chlorine are key for identification.[4] The quantitative ion for aniline is typically m/z 93.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable analytical results.[2] Below are representative methodologies for HPLC and GC-MS analysis suitable for impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is adapted from general procedures for analyzing related trifluoromethylaniline compounds and is suitable for determining the purity and identifying potential non-volatile impurities.[2][8]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2][3]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10% to 90% B.[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL.[2] Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
Analysis: Inject the sample and record the chromatogram. Purity is often calculated using the area normalization method.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is based on general methods for the analysis of halogenated aniline derivatives and is effective for identifying and quantifying volatile or semi-volatile isomeric impurities.[6][10]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[2]
-
Column: A suitable capillary column, such as one with a 5% phenyl polydimethylsiloxane stationary phase (e.g., 30 m, 0.25 mm ID).[6]
-
Injector: Set the injector temperature to 250 °C.[6]
-
Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.[1]
-
-
Carrier Gas: Helium.[1]
-
MS Parameters:
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Acquisition Mode: Full scan to identify unknown impurities. The characteristic isotopic patterns of bromine (79Br/81Br in ~1:1 ratio) and chlorine (35Cl/37Cl in ~3:1 ratio) are crucial for confirming the presence of these halogens in impurity peaks.[4]
-
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or acetone.[1][6]
Visualizations
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical experimental workflow for the separation and identification of isomeric impurities in a chemical sample.
Caption: General workflow for impurity analysis.
Logical Framework for Impurity Characterization
This diagram outlines the logical approach to utilizing different analytical techniques for the comprehensive characterization of an unknown impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to FTIR Analysis of 2-bromo-4-chloro-6-(trifluoromethyl)aniline
This guide provides a comprehensive analysis of the functional groups present in 2-bromo-4-chloro-6-(trifluoromethyl)aniline (C7H4BrClF3N) using Fourier-Transform Infrared (FTIR) spectroscopy. For researchers, scientists, and drug development professionals, understanding the vibrational signatures of a molecule is crucial for structural elucidation and quality control. This document outlines a standard experimental protocol, presents a comparative analysis of the expected FTIR absorption bands with related molecules, and provides a clear workflow for the analytical process.
Experimental Protocol: FTIR Spectroscopy of a Solid Sample
This protocol details the procedure for obtaining an FTIR spectrum of a solid sample, such as 2-bromo-4-chloro-6-(trifluoromethyl)aniline, using the Attenuated Total Reflectance (ATR) technique, which is common due to its minimal sample preparation requirements.
Objective: To identify the functional groups present in the sample by analyzing its infrared absorption spectrum.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond crystal)
-
The sample: 2-bromo-4-chloro-6-(trifluoromethyl)aniline (solid powder)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Use a lint-free wipe with isopropanol to gently clean the crystal and allow it to dry completely.
-
Acquire a background spectrum. This will measure the ambient atmosphere (e.g., CO2, water vapor) and the instrument's own spectral characteristics, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean spatula, place a small amount of the solid sample onto the center of the ATR crystal.
-
Lower the ATR pressure clamp to apply firm and consistent pressure on the sample. This ensures good contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio. A common setting is 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Analysis:
-
The acquired spectrum is processed by the instrument's software, which automatically subtracts the background spectrum.
-
Identify the characteristic absorption peaks in the spectrum.
-
Correlate the wavenumbers of these peaks to specific functional groups using established correlation tables and by comparing with reference spectra.
-
-
Cleaning:
-
Release the pressure clamp and remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.
-
Clean the crystal surface thoroughly with a lint-free wipe moistened with an appropriate solvent (e.g., isopropanol) to remove any remaining sample residue.
-
Data Presentation: FTIR Functional Group Analysis
The following table summarizes the expected characteristic infrared absorption bands for 2-bromo-4-chloro-6-(trifluoromethyl)aniline based on its molecular structure.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Amine (N-H) | N-H Stretch | 3500 - 3300 | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic Ring | C=C Stretch | 1620 - 1450 | Medium to Strong |
| Trifluoromethyl (CF₃) | C-F Stretch | 1350 - 1100 | Strong, often multiple bands |
| Amine (C-N) | C-N Stretch | 1350 - 1250 | Medium to Strong |
| Aryl-Halogen (C-Cl) | C-Cl Stretch | 850 - 550 | Strong |
| Aryl-Halogen (C-Br) | C-Br Stretch | 690 - 515 | Strong |
Comparative Analysis of FTIR Spectra
To better understand the contribution of each functional group to the FTIR spectrum of 2-bromo-4-chloro-6-(trifluoromethyl)aniline, this section compares its expected peak ranges with those of simpler, related molecules. This comparative approach helps in assigning the observed absorption bands more accurately.
| Functional Group | 2-bromo-4-chloro-6-(trifluoromethyl)aniline | Aniline [1][2][3][4][5] | Chlorobenzene [6][7][8][9] | Bromobenzene [10][11][12][13][14] | Trifluoromethylbenzene [15][16] |
| N-H Stretch | 3500 - 3300 cm⁻¹ | ~3430, ~3350 cm⁻¹ | - | - | - |
| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | 3080 - 3030 cm⁻¹ | 3080 - 3030 cm⁻¹ | 3080 - 3030 cm⁻¹ | 3100 - 3000 cm⁻¹ |
| Aromatic C=C Stretch | 1620 - 1450 cm⁻¹ | ~1620, ~1500 cm⁻¹ | ~1580, ~1480 cm⁻¹ | ~1580, ~1470 cm⁻¹ | ~1600, ~1450 cm⁻¹ |
| C-F Stretch | 1350 - 1100 cm⁻¹ | - | - | - | ~1320, ~1160, ~1120 cm⁻¹ |
| C-N Stretch | 1350 - 1250 cm⁻¹ | ~1275 cm⁻¹ | - | - | - |
| C-Cl Stretch | 850 - 550 cm⁻¹ | - | ~740 cm⁻¹ | - | - |
| C-Br Stretch | 690 - 515 cm⁻¹ | - | - | ~680 cm⁻¹ | - |
Note: The wavenumber ranges provided are approximate and can be influenced by the specific chemical environment within the molecule and the physical state of the sample.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the FTIR analysis of a chemical compound.
Caption: Workflow for FTIR analysis of a solid sample.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. ir.ethz.ch [ir.ethz.ch]
- 7. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. IR Spectrums [cms.gutow.uwosh.edu]
- 9. Chlorobenzene(108-90-7) IR Spectrum [m.chemicalbook.com]
- 10. uwosh.edu [uwosh.edu]
- 11. Bromobenzene(108-86-1) IR Spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. SPECTRE IR DU BROMOBENZENE [tice.ac-montpellier.fr]
- 14. Benzene, bromo- [webbook.nist.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. Benzene, (trifluoromethyl)- [webbook.nist.gov]
A Researcher's Guide to Compound Validation: Cross-Referencing Experimental Data with Chemical Databases
In the landscape of drug discovery and chemical biology, the accurate validation of a chemical compound's identity and purity is a critical, foundational step. This guide provides a comparative overview of common experimental techniques and their integration with chemical databases for robust compound validation. It is intended for researchers, scientists, and drug development professionals seeking to establish rigorous validation workflows.
I. Core Experimental Validation Techniques
The initial validation of a newly synthesized or acquired compound relies on a combination of spectroscopic and spectrometric techniques to confirm its chemical structure and assess its purity. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds.[1][2] It provides detailed information about the chemical environment of individual atoms within a molecule. For compound validation, ¹H and ¹³C NMR are the most common experiments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and can provide the molecular weight of a compound, as well as information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of a molecule.
A typical workflow involves coupling liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) for the analysis of complex mixtures and the confident identification of individual components.[3]
II. Cross-Referencing with Chemical Databases
Once experimental data is acquired, it must be cross-referenced with established chemical databases to confirm the identity of the compound. Several public and commercial databases are invaluable resources for this purpose.
-
PubChem: A free and comprehensive database of chemical molecules and their activities against biological assays.[4][5] It is an essential resource for researchers, containing information on millions of compounds.[4]
-
ChEMBL: A manually curated chemical database of bioactive molecules with drug-like properties.[4][6] It contains a wealth of information on the biological activity of small molecules.
-
DrugBank: A unique bioinformatics and cheminformatics resource that combines detailed drug data with comprehensive drug target information.[7][8]
-
SciFinder and Reaxys: Comprehensive, subscription-based databases that cover the chemical literature and provide extensive information on chemical reactions and experimentally validated data.[9]
The process of cross-referencing involves comparing the experimentally determined properties of a compound, such as its molecular weight, fragmentation pattern, and spectroscopic data, with the information stored in these databases for a putative structure.
III. Quantitative Data Comparison
To illustrate the compound validation process, the following tables summarize hypothetical experimental data for three candidate compounds and their comparison with database records.
Table 1: Experimental Data for Candidate Compounds
| Compound ID | Experimental Mass (HRMS) | Key ¹H NMR Signals (ppm, multiplicity, integration) |
| Candidate A | 254.0892 | 7.8 (d, 2H), 7.5 (t, 1H), 7.4 (t, 2H), 4.2 (q, 2H), 1.2 (t, 3H) |
| Candidate B | 310.1234 | 8.1 (s, 1H), 7.6 (d, 1H), 7.3 (d, 1H), 3.9 (s, 3H), 2.5 (s, 3H) |
| Candidate C | 194.0579 | 7.2 (d, 2H), 6.9 (d, 2H), 3.8 (s, 3H), 2.3 (s, 3H) |
Table 2: Comparison with Chemical Database Records
| Compound ID | Putative Structure | Database | Reported Mass | Match Confidence |
| Candidate A | Ethyl Benzoate | PubChem | 254.0892 | High |
| Candidate B | Omeprazole | DrugBank | 310.1235 | High |
| Candidate C | 4-Methoxy-toluene | ChEMBL | 194.0578 | High |
IV. Detailed Experimental Protocols
A. High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled to an LC system.
-
Chromatography: Inject 5 µL of the sample onto a C18 column. Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Acquire data in positive or negative ion mode, depending on the compound's properties. Set the mass resolution to >60,000.
-
Data Analysis: Process the raw data to obtain the accurate mass of the molecular ion. Use this mass to calculate the elemental composition.
B. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction.
-
Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the structure.
V. Visualizing Workflows and Pathways
Compound Validation Workflow
The following diagram illustrates a typical workflow for validating a newly synthesized compound.
Caption: A streamlined workflow for compound synthesis, purification, experimental analysis, and validation against chemical databases.
Hypothetical Kinase Inhibition Signaling Pathway
This diagram depicts a simplified signaling pathway that could be used to test the biological activity of a validated compound.
Caption: A simplified signaling cascade illustrating the potential inhibitory action of a validated compound on a key kinase.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. List of useful databases | Chemistry Library [library.ch.cam.ac.uk]
- 6. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing the Chemical Structure and Protein Content of ChEMBL, DrugBank, Human Metabolome Database and the Therapeutic Target Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugpatentwatch.com [drugpatentwatch.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical waste effectively. Adherence to these protocols is critical due to the hazardous nature of the compound.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][2] Before handling, it is essential to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye protection.[3][4] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[4]
Spill Management
In the event of a spill, immediate action should be taken to contain the material and prevent it from entering drains or watercourses.[3][4]
For minor spills:
-
Clean up spills immediately.
-
Use dry clean-up procedures to avoid generating dust.[4]
-
Sweep, shovel, or vacuum up the material.[4]
-
Place the spilled material into a clean, dry, and properly labeled, sealable container for disposal.[4]
For major spills:
-
Evacuate personnel from the area.[3]
-
Alert emergency services and inform them of the nature and location of the hazard.[4]
-
Control personal contact by wearing appropriate protective clothing.[4]
-
Prevent the spillage from entering drains or waterways by any available means.[4]
-
Recover the product wherever possible and place it in a suitable container for disposal.[4]
-
Wash the area down with large amounts of water, preventing runoff from entering drains.[4]
Disposal Procedures
The disposal of this compound and its contaminated packaging must be handled as hazardous waste and in accordance with local, state, and federal regulations.
Chemical Waste:
-
The preferred method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[3]
Contaminated Packaging:
-
Containers should be triple-rinsed (or equivalent).[3]
-
After rinsing, the packaging can be offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[3]
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
This guide provides crucial safety, handling, and disposal protocols for 2-Bromo-5-chloro-4-(trifluoromethyl)aniline, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive personal protective equipment strategy is essential to minimize exposure through all potential routes. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[1] Always inspect gloves for signs of degradation and replace them immediately if compromised. Double gloving is advisable for extended operations.[1] |
| Body Protection | Laboratory Coat & Chemical-resistant Apron | A flame-retardant lab coat should be worn and fully buttoned.[1] For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[1] |
| Respiratory Protection | Respirator | All handling should be conducted in a certified chemical fume hood to avoid the inhalation of dust or vapors.[1] If a fume hood is not available or during a spill, a full-face respirator with appropriate cartridges is necessary. |
| Foot Protection | Closed-toe Shoes | Chemical-resistant, closed-toe shoes must be worn in the laboratory at all times.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
1. Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.[1]
-
Fume Hood: Ensure the chemical fume hood is functioning correctly before commencing any work.[1]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[1]
-
Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[1]
2. Handling:
-
Personal Protective Equipment: Don all required PPE before entering the designated handling area.[1]
-
Dispensing: Handle the compound exclusively within a chemical fume hood.[1] Avoid the formation of dust.[2]
-
Heating: Avoid heating with an open flame. Use a controlled heating source such as a heating mantle, water bath, or oil bath.[1]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][4] Keep away from incompatible materials like strong oxidizing agents.[5]
3. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][5]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[6] Call a physician or poison control center immediately.[5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This compound must be treated as hazardous waste.[7]
-
Collection: Collect waste in a designated, compatible, properly labeled, and tightly sealed container.[7] Do not mix with other waste streams.[7]
-
Storage Pending Disposal: Store the sealed waste container in a designated hazardous waste storage area that is cool, dry, and well-ventilated.[7]
-
Disposal Method: The primary method of disposal is through a licensed chemical waste management company, which will typically employ high-temperature incineration.[7]
-
Contaminated Materials: Dispose of any contaminated items, such as PPE and absorbent materials, as hazardous waste in the same manner as the chemical itself.[7]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


